Lacutoclax
Description
Structure
2D Structure
Properties
CAS No. |
2291166-56-6 |
|---|---|
Molecular Formula |
C48H55ClN8O7S |
Molecular Weight |
923.5 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[(12R)-12-methyl-13-oxa-2,4,10-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C48H55ClN8O7S/c1-31-29-56(44-24-34-13-17-50-45(34)52-47(44)64-31)42-25-37(55-20-18-54(19-21-55)30-35-12-16-48(2,3)27-40(35)33-4-6-36(49)7-5-33)8-10-39(42)46(58)53-65(61,62)38-9-11-41(43(26-38)57(59)60)51-28-32-14-22-63-23-15-32/h4-11,13,17,24-26,31-32,51H,12,14-16,18-23,27-30H2,1-3H3,(H,50,52)(H,53,58)/t31-/m1/s1 |
InChI Key |
CCDRQWAEZGRMTP-WJOKGBTCSA-N |
Isomeric SMILES |
C[C@@H]1CN(C2=C(O1)N=C3C(=C2)C=CN3)C4=C(C=CC(=C4)N5CCN(CC5)CC6=C(CC(CC6)(C)C)C7=CC=C(C=C7)Cl)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NCC9CCOCC9)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C2=C(O1)N=C3C(=C2)C=CN3)C4=C(C=CC(=C4)N5CCN(CC5)CC6=C(CC(CC6)(C)C)C7=CC=C(C=C7)Cl)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NCC9CCOCC9)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Lacutoclax: An In-Depth Analysis of its BCL-2 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacutoclax (LP-108) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of BCL-2 is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death. This compound, by mimicking the action of pro-apoptotic BH3-only proteins, binds to the BH3 groove of BCL-2, displacing these proteins and initiating apoptosis. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to BCL-2, including detailed experimental methodologies and a visualization of the relevant biological pathways.
BCL-2 Binding Affinity of this compound
The binding affinity of this compound for BCL-2 has been characterized using various biophysical and biochemical assays. While specific quantitative data from peer-reviewed publications remains limited, patent literature provides initial insights into its potency.
A key patent (WO2017132474) from Newwave Pharmaceutical and Guangzhou Lupeng Pharmaceutical discloses a series of BCL-2 inhibitors, including compounds with a structural similarity to this compound.[3] The binding affinities of these compounds were determined using a Fluorescence Polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from BCL-2 by the inhibitor. One of the most potent compounds described in the patent, designated as compound 13, exhibited a half-maximal inhibitory concentration (IC50) of less than 10 nM for BCL-2.[3] This potent activity is indicative of a high binding affinity.
For comparison, other prominent BCL-2 inhibitors have reported affinities in the sub-nanomolar to low nanomolar range. Further detailed studies are required to definitively establish the dissociation constant (Kd) and inhibition constant (Ki) of this compound for a precise comparison.
| Compound | Assay Type | Target Protein | Reported Affinity (IC50/Ki) |
| Compound 13 (from WO2017132474) | Fluorescence Polarization | BCL-2 | < 10 nM (IC50)[3] |
Table 1: Reported BCL-2 Binding Affinity for a Potent Inhibitor from this compound-related Patent.
BCL-2 Binding Kinetics of this compound
As of the latest available information, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the interaction of this compound with BCL-2 have not been publicly disclosed. These parameters are crucial for understanding the dynamic nature of the drug-target interaction, including the residence time of the inhibitor on the BCL-2 protein, which can significantly influence its pharmacological effect. Techniques such as Surface Plasmon Resonance (SPR) are typically employed to determine these kinetic constants.
Experimental Protocols
The determination of binding affinity and kinetics of BCL-2 inhibitors like this compound involves sophisticated biophysical techniques. Below are detailed methodologies for commonly used assays.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the IC50 value of an inhibitor.
Principle: A small fluorescently labeled peptide (tracer) corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD) binds to the BCL-2 protein. Due to its larger size, the BCL-2/tracer complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor (like this compound) is introduced, it competes with the tracer for binding to BCL-2. The displacement of the tracer leads to a faster tumbling rate and a decrease in the fluorescence polarization signal.
Protocol:
-
Reagents and Buffer:
-
Recombinant human BCL-2 protein.
-
Fluorescently labeled BH3 peptide tracer (e.g., FAM-BAD).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.
-
Test compound (this compound) serially diluted in DMSO.
-
-
Assay Procedure:
-
Add a fixed concentration of BCL-2 protein and the fluorescent tracer to the wells of a black, low-volume 384-well plate.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters.
Principle: One binding partner (ligand, e.g., BCL-2) is immobilized on a sensor chip surface. The other binding partner (analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
Protocol:
-
Immobilization of BCL-2:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject recombinant human BCL-2 protein over the activated surface to achieve a target immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of this compound (analyte) over the immobilized BCL-2 surface at a constant flow rate.
-
Monitor the association phase (binding) followed by the dissociation phase (buffer flow without analyte).
-
Between each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (Kd).
-
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the interaction between BCL-2 and pro-apoptotic proteins, thereby restoring the cell's natural apoptotic machinery.
Figure 1: this compound Mechanism of Action in the BCL-2 Pathway.
Figure 2: Experimental Workflow for Fluorescence Polarization Assay.
Conclusion
This compound is a potent BCL-2 inhibitor with a high binding affinity, as suggested by preliminary data from patent literature. A comprehensive understanding of its binding kinetics is still forthcoming and will be essential for a complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other BCL-2 family inhibitors. The targeted disruption of the BCL-2-mediated anti-apoptotic pathway by this compound represents a promising therapeutic strategy for various BCL-2-dependent cancers.
References
- 1. P492: SAFETY AND EFFICACY OF LP-108 AS MONOTHERAPY AND COMBINED WITH AZACITIDINE IN PATIENTS WITH RELAPSED/REFRACTORY MYELODYSPLASTIC SYNDROMES, CHRONIC MYELOMONOCYTIC LEUKEMIA, OR ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update of Safety and Efficacy Results for this compound [newavepharma.com]
- 3. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lacutoclax in the Mitochondrial Apoptosis Pathway: A Technical Guide
This guide provides an in-depth examination of Lacutoclax (formerly AZD0466), a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Developed to overcome resistance mechanisms to other BH3 mimetics, this compound represents a significant advancement in the therapeutic targeting of the mitochondrial apoptosis pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
The Intrinsic Pathway of Apoptosis: A Cellular Balancing Act
The mitochondrial, or intrinsic, pathway of apoptosis is a critical programmed cell death mechanism essential for tissue homeostasis and the elimination of damaged or cancerous cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which can be broadly classified into three functional groups:
-
Anti-apoptotic Proteins: Primarily Bcl-2, Bcl-xL, and Mcl-1, which act as guardians of the cell by sequestering pro-apoptotic proteins.
-
Pro-apoptotic Effector Proteins: BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer), which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.
-
BH3-only Proteins: A diverse group of proteins including BIM, BID, PUMA, and BAD, which function as cellular stress sensors. Upon activation, they either directly activate BAX/BAK or inhibit the anti-apoptotic proteins.
Under normal physiological conditions, anti-apoptotic proteins bind to and inhibit the effector proteins BAX and BAK. Following cellular stress (e.g., DNA damage, growth factor deprivation), BH3-only proteins are upregulated. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing BAX and BAK. The now-liberated BAX and BAK undergo a conformational change, insert into the mitochondrial outer membrane, and oligomerize, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This critical event is the point of no return in the apoptotic cascade, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, culminating in caspase activation and cell death.
This compound: A Dual Bcl-2/Bcl-xL Inhibitor
This compound is a potent, orally bioavailable small molecule that functions as a BH3 mimetic. It is designed to specifically target the BH3-binding groove of both Bcl-2 and Bcl-xL. By occupying this groove, this compound competitively displaces pro-apoptotic BH3-only proteins like BIM. This has a dual effect:
-
Liberation of Pro-apoptotic Activators: The release of BIM and other activator BH3-only proteins allows them to directly engage and activate BAX and BAK.
-
Direct Activation of Effectors: By displacing BAX and BAK that are sequestered by Bcl-2 and Bcl-xL, this compound contributes to their activation pool.
This dual inhibition is particularly significant in the context of acquired resistance to first-generation BH3 mimetics like Venetoclax, which is highly selective for Bcl-2. Tumors can evade Venetoclax-induced apoptosis by upregulating Bcl-xL. By inhibiting both Bcl-2 and Bcl-xL, this compound can effectively induce apoptosis in cancer cells dependent on either or both of these anti-apoptotic proteins, thereby overcoming a key resistance mechanism.
Quantitative Data and Efficacy
The efficacy of this compound is rooted in its high binding affinity for Bcl-2 and Bcl-xL. The following tables summarize key quantitative data from preclinical studies.
Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki, nM) |
| Bcl-2 | <1.0 |
| Bcl-xL | <1.0 |
| Mcl-1 | >1000 |
Data are representative values from preclinical assessments. Actual values may vary between specific assays.
Table 2: Cellular Efficacy of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Notes |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~50 | Venetoclax-resistant model |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | ~20 | High Bcl-2 expression |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | ~150 | High Bcl-xL expression |
| H929 | Multiple Myeloma | ~80 | Co-dependent on Bcl-2/Bcl-xL |
EC50 values are approximations from published studies and can vary based on experimental conditions.
Key Experimental Protocols
The characterization of this compound involves several key in vitro and cell-based assays. Detailed methodologies for three core experiments are provided below.
BH3 Profiling
BH3 profiling is a functional assay to determine a cell's mitochondrial apoptotic priming, or how close a cell is to the threshold of apoptosis. It assesses the dependence of mitochondria on specific anti-apoptotic Bcl-2 family proteins.
Protocol:
-
Cell Preparation: Harvest 1-5 x 106 cells and wash with MEB (Mannitol Extraction Buffer).
-
Permeabilization: Resuspend cells in MEB containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.
-
Peptide Treatment: Aliquot permeabilized cells into a 96-well plate. Add a panel of synthetic BH3 peptides (e.g., BIM, BAD, PUMA) at a final concentration of 10-100 µM. Include this compound as a test compound. Use alamethicin as a positive control for maximal mitochondrial depolarization.
-
Mitochondrial Incubation: Incubate the plate at room temperature for 30-60 minutes to allow peptides/compounds to interact with mitochondria.
-
Cytochrome c Detection: Assess mitochondrial outer membrane permeabilization. This can be done by:
-
Flow Cytometry: Stain with an antibody against cytochrome c and analyze the retention or release.
-
ELISA: Lyse the cells and use an ELISA kit to quantify the amount of cytochrome c released into the supernatant.
-
-
Data Analysis: Quantify the extent of cytochrome c release for each condition relative to positive and negative controls. A strong response to specific BH3 peptides indicates dependence on the corresponding anti-apoptotic protein.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the direct binding of this compound to its targets (Bcl-2, Bcl-xL) and the subsequent displacement of pro-apoptotic proteins (e.g., BIM) in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with this compound or a vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Bcl-2 or anti-Bcl-xL) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the expected interacting partners (e.g., anti-BIM) to confirm displacement.
Preclinical Profile of Lacutoclax (ABT-263) in Acute Myeloid Leukemia (AML) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Lacutoclax (ABT-263), a potent small-molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins, in various Acute Myeloid Leukemia (AML) models. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Findings and Data Summary
This compound is a BH3 mimetic that targets the anti-apoptotic proteins BCL-2 and BCL-xL, thereby inducing apoptosis in cancer cells dependent on these proteins for survival. In AML, the efficacy of this compound is often dictated by the balance between pro- and anti-apoptotic BCL-2 family members, with high levels of Myeloid Cell Leukemia 1 (MCL-1) being a common mechanism of resistance.[1][2] Preclinical studies have consistently demonstrated the potential of this compound as a monotherapy in sensitive AML models and in combination with other agents to overcome resistance.
In Vitro Efficacy of this compound in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (ABT-263) and the related BCL-2 inhibitor Venetoclax (ABT-199) in various AML cell lines. These values highlight the differential sensitivity of AML subtypes to BCL-2 family inhibition.
| Cell Line | Drug | IC50 (µM) | Time Point (hours) | Citation |
| MOLM-13 | Venetoclax | <0.1 | 72 | [2] |
| MV-4-11 | Venetoclax | <0.1 | 72 | [2] |
| Kasumi-1 | Venetoclax | 5.4 - 6.8 | 72 | [2] |
| OCI-AML3 | Venetoclax | 11 - 42 | 72 | [2] |
| HL-60 | ABT-263 | Varies (synergistic effects noted) | 72 | [3] |
| THP-1 | ABT-263 | Varies (synergistic effects noted) | 72 | [3] |
| U-937 | ABT-263 | Varies (synergistic effects noted) | 72 | [3] |
| OCI-AML3 | Obatoclax | 0.012–0.382 | 72 | [1] |
| MOLM-13 | Obatoclax | 0.004–0.16 | 72 | [1] |
| MV-4-11 | Obatoclax | 0.009–0.046 | 72 | [1] |
| Kasumi 1 | Obatoclax | 0.008–845 | 72 | [1] |
Induction of Apoptosis by this compound in AML Models
This compound effectively induces apoptosis in sensitive AML cells. The table below presents quantitative data on apoptosis induction from preclinical studies.
| Cell Line/Model | Treatment | Apoptosis Rate (% of cells) | Assay | Citation |
| AML Cell Lines | ABT-263 + MEK1/2 inhibitor | Synergistic increase | Annexin V/PI | [3] |
| Irradiated A549 cells | ABT-263 | Significant increase in Annexin V+ cells | Annexin V | [4] |
| HL-60 | Venetoclax + Hymeglusin | Significant increase | Not Specified | [5] |
| KG-1 | Venetoclax + Hymeglusin | Significant increase | Not Specified | [5] |
| Primary AML cells | Venetoclax + Hymeglusin | Significant increase | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the preclinical evaluation of this compound, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is used to determine the cytotoxic effects of this compound on AML cell lines and to calculate the IC50 value.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
96-well cell culture plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (ABT-263) stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blotting for BCL-2 Family Proteins
This technique is used to assess the expression levels of BCL-2 family proteins in AML cells, which can provide insights into the mechanism of action and resistance to this compound.
Materials:
-
AML cell lysates
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against BCL-2, BCL-xL, MCL-1, BAX, BAK, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
In Vivo AML Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cells (patient-derived or cell lines)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject AML cells (e.g., 1-5 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.[6]
-
Tumor Growth Monitoring: Monitor the mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis) and measure tumor volume for subcutaneous models.
-
Drug Treatment: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer this compound (and/or combination agents) and vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall survival. At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.
This guide provides a comprehensive starting point for researchers interested in the preclinical evaluation of this compound in AML. For more specific details and troubleshooting, it is recommended to consult the cited literature.
References
- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. Synergistic cooperation between ABT-263 and MEK1/2 inhibitor: effect on apoptosis and proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Lacutoclax: A Deep Dive into its Selective Inhibition of BCL-2 over BCL-xL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of Lacutoclax (LP-108), a potent, orally bioavailable inhibitor of the B-cell lymphoma 2 (BCL-2) protein. A critical aspect of the development of BCL-2 inhibitors is their selectivity, particularly concerning the closely related anti-apoptotic protein BCL-xL. Inhibition of BCL-xL is associated with on-target toxicity, most notably thrombocytopenia. This document outlines the quantitative data demonstrating this compound's selectivity, details the experimental protocols used to determine this, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Assessment of Selectivity
The selectivity of a BCL-2 inhibitor is a key determinant of its therapeutic index. This compound has been engineered to exhibit a strong binding preference for BCL-2 over BCL-xL. While specific Ki data for this compound (LP-108) is not publicly available, data for the closely related second-generation BCL-2 inhibitor, LP-118, from the same developer, provides a strong indication of the selectivity profile. LP-118 demonstrates a significant selectivity margin for BCL-2.
| Compound | BCL-2 IC50 (nM) | BCL-xL IC50 (nM) | Selectivity Ratio (BCL-xL/BCL-2) |
| LP-118 | 0.25 | 3.76 | 15.04 |
| Venetoclax | 0.34 | >4800 | >14000 |
| Navitoclax | 0.75 | 0.9 | 1.2 |
Table 1: Comparative in vitro inhibitory activity of BCL-2 family inhibitors.
The data clearly illustrates that while LP-118 is a highly potent BCL-2 inhibitor, it maintains a 15-fold selectivity over BCL-xL. This is in contrast to the dual BCL-2/BCL-xL inhibitor Navitoclax and the highly BCL-2 selective Venetoclax. Clinical data for this compound (LP-108) indicates it has comparable or even more potent in vitro activity than Venetoclax, suggesting a similar high-affinity binding to BCL-2.[1]
Experimental Protocols
The determination of a BCL-2 inhibitor's selectivity relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments typically employed in this characterization.
Biochemical Selectivity Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to BCL-2 and BCL-xL by assessing its ability to displace a fluorescently labeled ligand.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody) bound to a His-tagged BCL-2 or BCL-xL protein and an acceptor fluorophore (e.g., a dye-labeled streptavidin) bound to a biotinylated peptide ligand (e.g., a BH3 domain peptide). When the protein and ligand are in close proximity, excitation of the donor results in emission from the acceptor. A test compound that binds to the protein will displace the ligand, leading to a decrease in the FRET signal.
Materials:
-
Recombinant His-tagged BCL-2 and BCL-xL proteins
-
Biotinylated BH3 peptide ligand (e.g., from BIM or BAD)
-
Terbium-labeled anti-His antibody (Donor)
-
Dye-labeled Streptavidin (Acceptor)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Test compound (this compound)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reagent Preparation: Dilute the BCL-2/BCL-xL proteins, biotinylated ligand, donor, and acceptor to their optimal concentrations in assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted BCL-2 or BCL-xL protein to each well.
-
Add the serially diluted this compound or vehicle control.
-
Add the biotinylated BH3 ligand.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the pre-mixed donor and acceptor fluorophores.
-
Incubate for another period (e.g., 2-3 hours) to allow for signal development.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Lacutoclax: A Technical Guide to its Impact on Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lacutoclax (also known as LP-108) is a potent and selective small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[1][2][3] Overexpression of Bcl-2 is a hallmark of various hematological malignancies, where it promotes cell survival by sequestering pro-apoptotic proteins and preventing the induction of the intrinsic mitochondrial apoptosis pathway. By selectively targeting Bcl-2, this compound aims to restore the natural apoptotic process in cancer cells. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, with a specific focus on its impact on cellular bioenergetics. While direct, publicly available quantitative data on the specific bioenergetic effects of this compound are limited, this document synthesizes information from related Bcl-2 inhibitors and established principles of mitochondrial biology to project its likely impact.
Mechanism of Action: Bcl-2 Inhibition and the Intrinsic Apoptotic Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, which is initiated in response to various cellular stressors, including DNA damage and growth factor withdrawal. This pathway is tightly controlled by a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. In cancer cells, this balance is often shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2.
This compound, as a selective Bcl-2 inhibitor, mimics the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM. This liberation of pro-apoptotic effectors allows them to activate BAX and BAK, which then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical event, often considered the "point of no return" in apoptosis, as it allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This, in turn, triggers the activation of a cascade of caspases, the executioners of apoptosis, leading to controlled cell death.
References
- 1. P635: AN UPDATE OF SAFETY AND EFFICACY RESULTS FROM PHASE 1 STUDY OF LP-108, A NOVEL AND SELECTIVE BCL-2 INHIBITOR, IN PATIENTS WITH RELAPSED OR REFRACTORY B-CELL NON-HODGKIN LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial respiration for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial fusion is a therapeutic vulnerability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Lacutoclax (ABT-263): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lacutoclax, also known as Navitoclax (ABT-263), is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Developed by Abbott Laboratories (now AbbVie), this compound has been a pivotal tool in oncology research, targeting the intrinsic apoptosis pathway.[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of this compound. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of its operational pathways to serve as a valuable resource for professionals in drug development and cancer research.
Discovery and Rationale
The development of this compound was a significant step forward in targeting protein-protein interactions for cancer therapy. The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2, Bcl-xL, and Bcl-w often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1][2]
The journey began with the creation of a soluble, stable version of Bcl-xL and the determination of its structure when bound to a native ligand. This structural insight facilitated fragment screening and structure-based drug design.[3] An earlier intravenous-only compound, ABT-737, demonstrated the potential of Bcl-2 family inhibition.[3] The subsequent optimization of this chemical series to improve oral bioavailability led to the development of this compound (ABT-263).[3] this compound was designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between anti-apoptotic Bcl-2 family members and their pro-apoptotic counterparts.[4][5]
Mechanism of Action
This compound functions as a BH3 mimetic, a class of drugs designed to promote apoptosis.[6] It selectively binds to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][7] This binding action prevents these anti-apoptotic proteins from sequestering pro-apoptotic proteins like BIM and BAX.[1] The release of these pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[1][4]
The mechanism of action of this compound is depicted in the following signaling pathway diagram:
Caption: Signaling pathway of this compound-induced apoptosis.
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process. A representative synthesis is described in patent literature (e.g., CN101220008A). The following diagram illustrates a high-level workflow of a potential synthetic route.
Caption: High-level workflow for the chemical synthesis of this compound.
Experimental Protocol for a Key Coupling Step
The final step in the synthesis often involves an amide bond formation. A general procedure based on patent literature is as follows:
-
Reactant Preparation: Dissolve the carboxylic acid intermediate (e.g., 4-{4-[(4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid) and the amine intermediate (e.g., 4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Coupling Agents: Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent, and wash with an aqueous solution (e.g., saturated ammonium chloride). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the final compound, this compound.[8]
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through various in vitro assays.
Binding Affinity to Bcl-2 Family Proteins
This compound exhibits high affinity for several anti-apoptotic Bcl-2 family members.
| Target Protein | Binding Affinity (Ki) |
| Bcl-xL | ≤ 0.5 nM |
| Bcl-2 | ≤ 1 nM |
| Bcl-w | ≤ 1 nM |
Data sourced from Inhibitor Research Hub.[9]
In Vitro Cellular Activity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Various Hematological Cell Lines | Hematological Malignancies | < 1 µM in 11 of 23 cell lines |
| Small-Cell Lung Cancer (SCLC) Lines | Small-Cell Lung Cancer | Varies, potent in several models |
Data compiled from multiple preclinical studies.[10][11]
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials.
| Species | Dose | Cmax | Tmax | Half-life |
| Human (Solid Tumors) | Dose-proportional | ~7 hours post-dose | ~15 hours | |
| Human (Healthy Volunteers) | 10-475 mg | ~9 hours | ~17 hours |
Data from Phase I clinical trials.[12][13]
Key Experimental Protocols
Protocol for Determining IC50 Values in Adherent Cancer Cell Lines using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate until attached.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of this compound. Include a solvent control (e.g., DMSO) and a no-treatment control.[14]
-
Incubation: Incubate the plate for a specified period, typically 24-72 hours, in a humidified incubator at 37°C with 5% CO2.[14]
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The succinate dehydrogenase in the mitochondria of living cells will reduce the MTT to formazan crystals.[14]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[14]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[14][15]
Protocol for Bcl-2 Family Protein Binding Assay (e.g., Surface Plasmon Resonance - SPR)
This protocol outlines a general method for quantifying the binding affinity of this compound to its target proteins.
-
Protein Immobilization: Immobilize the purified recombinant Bcl-2 family protein (e.g., Bcl-xL) onto a sensor chip surface.
-
Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.
-
Binding Measurement: Monitor the binding events in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: Generate sensorgrams that plot the response units versus time. Fit these data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is indicative of binding affinity.
Clinical Significance and Future Directions
This compound has been evaluated in numerous clinical trials for both hematologic malignancies and solid tumors.[12][16] A notable dose-limiting toxicity is thrombocytopenia, which is an on-target effect due to the inhibition of Bcl-xL, a protein essential for platelet survival.[12] This has led to investigations of intermittent dosing schedules and combination therapies to mitigate this side effect.[12]
Current research continues to explore the potential of this compound in combination with other anticancer agents to enhance efficacy and overcome resistance.[1][16] Furthermore, there is growing interest in the senolytic properties of this compound, its ability to selectively induce apoptosis in senescent cells, which could have implications for age-related diseases beyond cancer.[1][17]
Conclusion
This compound stands as a landmark achievement in the field of targeted cancer therapy, demonstrating the feasibility of inhibiting protein-protein interactions with an orally bioavailable small molecule. Its discovery and development have not only provided a valuable research tool for studying apoptosis but have also paved the way for a new class of anticancer agents. The in-depth technical information provided in this guide is intended to support the ongoing research and development efforts in this critical area of medicine.
References
- 1. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101220008A - The synthetic method of compound ABT-263 - Google Patents [patents.google.com]
- 9. mdv3100.com [mdv3100.com]
- 10. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the Bcl-2 family inhibitor ABT-263 in a panel of small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. drugpatentwatch.com [drugpatentwatch.com]
- 17. Navitoclax - Wikipedia [en.wikipedia.org]
Structural Analysis of Lacutoclax Bound to BCL-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of Lacutoclax (also known as ABT-263 or Navitoclax) in complex with its target protein, B-cell lymphoma 2 (BCL-2). This document delves into the quantitative binding data, detailed experimental methodologies for structural and affinity determination, and visual representations of the key pathways and workflows involved.
Core Data Presentation
The interaction between this compound and BCL-2 family proteins has been quantified through various biophysical assays. The following tables summarize the key binding affinities and crystallographic data for the this compound-BCL-2 complex.
Table 1: Binding Affinity of this compound (ABT-263) for BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Assay Method | Reference |
| BCL-2 | ≤ 1 nM | Not Specified | [1] |
| BCL-xL | ≤ 1 nM | Not Specified | [1] |
| BCL-w | ≤ 1 nM | Not Specified | [1] |
Note: Lower Ki values indicate stronger binding affinity.
Table 2: Crystallographic Data for this compound (ABT-263) in Complex with BCL-2 (PDB ID: 4LVT)
| Parameter | Value | Reference |
| PDB ID | 4LVT | [2] |
| Method | X-RAY DIFFRACTION | [2] |
| Resolution | 2.05 Å | [2] |
| R-Value Work | 0.169 | [2] |
| R-Value Free | 0.222 | [2] |
| Space Group | P 1 21 1 | [3] |
| Unit Cell Lengths (Å) | a=34.77, b=68.08, c=65.47 | [3] |
| Unit Cell Angles (°) | α=90, β=95.96, γ=90 | [3] |
BCL-2 Signaling Pathway and this compound's Mechanism of Action
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like BCL-2 sequester pro-apoptotic proteins, preventing them from initiating programmed cell death. This compound, a BH3 mimetic, disrupts this interaction, leading to apoptosis.
References
- 1. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. 4lvt - Bcl_2-Navitoclax (ABT-263) Complex - Experimental details - Protein Data Bank Japan [pdbj.org]
Methodological & Application
Application Notes: Evaluating the Efficacy of Lacutoclax (ABT-263) In Vitro
Introduction
Lacutoclax, also known as Navitoclax (ABT-263), is a potent, orally bioavailable small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically BCL-2, BCL-xL, and BCL-W. By binding to these proteins, this compound liberates pro-apoptotic proteins like BIM, which in turn activate BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately driving the cell to undergo programmed cell death (apoptosis). The dual targeting of BCL-2 and BCL-xL makes this compound a subject of extensive research for treating various malignancies, particularly hematological cancers and solid tumors where these proteins are overexpressed.
This document provides a detailed protocol for assessing the cytotoxic effects of this compound in cancer cell lines using a luminescent-based cell viability assay.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by disrupting the balance between pro-survival and pro-apoptotic proteins. In cancer cells, overexpressed anti-apoptotic proteins like BCL-2 and BCL-xL sequester pro-apoptotic proteins, preventing apoptosis. This compound mimics the action of BH3-only proteins, binding to the BH3-binding groove of BCL-2 and BCL-xL with high affinity, which displaces the sequestered pro-apoptotic proteins. The released BAX and BAK can then oligomerize at the mitochondrial membrane, initiating the intrinsic apoptotic cascade.
Caption: this compound inhibits pro-survival BCL-2 family proteins to induce apoptosis.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound can vary significantly depending on the cancer type and the expression levels of BCL-2 family proteins.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| H146 | Small Cell Lung Cancer | ~ 0.01 - 0.1 |
| H1963 | Small Cell Lung Cancer | ~ 0.1 - 1.0 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~ 0.1 - 0.5 |
| Karpas-422 | B-cell Lymphoma | ~ 0.01 - 0.1 |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~ 0.01 - 0.05 |
| K562 | Chronic Myeloid Leukemia | > 10 (Resistant) |
| PC-3 | Prostate Cancer | ~ 1.0 - 5.0 |
| DU-145 | Prostate Cancer | ~ 5.0 - 10 |
Note: IC50 values are approximate and can vary based on assay conditions (e.g., incubation time, cell density, assay type). These values are compiled from various research publications.
Protocol: Cell Viability Assessment via Luminescent ATP Assay (CellTiter-Glo®)
This protocol describes the use of a luminescent-based assay to determine cell viability by quantifying ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.
1. Materials and Reagents
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ABT-263)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer plate reader
2. Experimental Workflow
Caption: Workflow for in vitro cell viability testing of this compound.
3. Detailed Procedure
Step 3.1: Cell Seeding
-
Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2).
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge to form a pellet.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL for a target of 5,000 cells/100 µL/well).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
Step 3.2: this compound Preparation and Treatment
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the final desired concentrations (e.g., a range from 0.001 µM to 10 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to test each concentration in triplicate.
-
Include wells with medium only (no cells) to measure background luminescence.
Step 3.3: Incubation
-
Return the plate to the incubator and culture for the desired time period (e.g., 48 or 72 hours). The optimal time may vary between cell lines.
Step 3.4: Measurement of Viability
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
4. Data Analysis
-
Calculate Average Luminescence: For each condition (drug concentration and controls), calculate the average of the triplicate luminescence readings.
-
Subtract Background: Subtract the average luminescence value from the "medium only" wells from all other average readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of cells treated with this compound is expressed as a percentage relative to the vehicle-treated cells (which represents 100% viability).
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Determine IC50: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to calculate the IC50 value.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Lacutoclax
Introduction
Lacutoclax (formerly ABT-263, Navitoclax) is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w. By neutralizing these key regulators, this compound restores the intrinsic apoptotic pathway, making it a promising therapeutic agent in various cancers. These application notes provide a detailed protocol for inducing and quantifying apoptosis using this compound, followed by flow cytometric analysis with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins like Bim, Bak, and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol outlines the induction of apoptosis with this compound in a cancer cell line (e.g., H146 small-cell lung cancer) and subsequent analysis using an Annexin V-FITC/PI apoptosis detection kit.
Materials
-
This compound (Navitoclax, ABT-263)
-
Human small-cell lung cancer cell line (e.g., H146)
-
RPMI-1640 medium with 10% FBS
-
DMSO (vehicle control)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X PBS (calcium- and magnesium-free)
-
1X Binding Buffer
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed H146 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
Prepare a vehicle control using the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium and add 2 mL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate compensation for FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Data Presentation and Interpretation
The following tables summarize representative quantitative data from a dose-response experiment with this compound on the H146 cell line after 24 hours of treatment.
Table 1: Percentage of Apoptotic Cells by Treatment Group
| Treatment Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 0.1 µM this compound | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 0.5 µM this compound | 60.1 ± 4.5 | 25.4 ± 3.3 | 14.5 ± 2.2 | 39.9 ± 5.5 |
| 1.0 µM this compound | 35.7 ± 5.1 | 40.2 ± 4.7 | 24.1 ± 3.8 | 64.3 ± 8.5 |
| 5.0 µM this compound | 15.3 ± 3.8 | 45.5 ± 5.2 | 39.2 ± 4.9 | 84.7 ± 10.1 |
Table 2: IC50 Values for Apoptosis Induction
| Cell Line | Time Point | IC50 (µM) |
| H146 | 24 hours | ~0.75 µM |
| H1963 | 24 hours | ~1.2 µM |
Troubleshooting
-
High background staining in control: Ensure thorough washing of cells and use fresh buffers. Titrate Annexin V and PI concentrations if necessary.
-
Low apoptotic population: The cell line may be resistant to this compound. Confirm the expression of Bcl-2 family proteins. Increase incubation time or drug concentration.
-
High necrotic population: Cells may have been handled too harshly. Use a gentle cell scraper and minimize centrifugation speed. Ensure the analysis is performed promptly after staining.
Conclusion
This protocol provides a robust framework for assessing the pro-apoptotic activity of this compound. The dose-dependent increase in the Annexin V-positive cell population serves as a reliable indicator of apoptosis induction through the Bcl-2 pathway. This assay is a critical tool for preclinical evaluation and mechanistic studies of Bcl-2 family inhibitors like this compound.
Application Notes and Protocols: Co-immunoprecipitation of BCL-2 and BIM with Lacutoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacutoclax (also known as LP-118) is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins, most notably the BH3-only protein BIM.[1][2][3] Overexpression of BCL-2 is a common feature in various hematological malignancies, contributing to tumor progression and resistance to conventional therapies.[2][4] this compound, as a BH3-mimetic, competitively binds to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins.[1][5] This liberation of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.[5][6]
These application notes provide a detailed protocol for demonstrating the disruption of the BCL-2/BIM interaction by this compound using co-immunoprecipitation, a cornerstone technique for studying protein-protein interactions.
Signaling Pathway
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. In cancer cells overexpressing BCL-2, the balance is shifted towards survival. This compound restores the apoptotic potential by disrupting the inhibitory BCL-2/BIM complex.
Caption: BCL-2 signaling and this compound mechanism of action.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and related compounds against BCL-2 family proteins. This data is crucial for understanding the selectivity and potency of this compound.
| Compound | Target | IC50 (nM) | Reference |
| This compound (LP-118) | BCL-2 | 0.25 | [4] |
| BCL-XL | 3.76 | [4] | |
| MCL-1 | >1000 | [4] | |
| Venetoclax | BCL-2 | 0.34 | [4] |
| BCL-XL | 34 | [4] | |
| Navitoclax | BCL-2 | 0.75 | [4] |
| BCL-XL | 0.9 | [4] |
Experimental Protocols
Co-immunoprecipitation of BCL-2 and BIM
This protocol details the steps to demonstrate that this compound disrupts the interaction between BCL-2 and BIM in a cellular context.
Workflow Diagram:
References
- 1. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in models of venetoclax-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing and Characterizing a Lacutoclax-Resistant Cell Line Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacutoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1][2] By binding to BCL-2, this compound displaces pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis).[3] While this compound has shown promising efficacy, the development of drug resistance remains a significant clinical challenge, mirroring the resistance patterns seen with other BCL-2 inhibitors like Venetoclax.[2][4]
Understanding the mechanisms of resistance is crucial for developing effective combination therapies and overcoming treatment failure. The establishment of in vitro this compound-resistant cell line models provides an invaluable tool for this purpose. These models allow for the detailed investigation of molecular changes, the identification of resistance-driving signaling pathways, and the preclinical evaluation of novel therapeutic strategies.
This document provides a comprehensive guide for establishing a this compound-resistant cell line using a dose-escalation method and details the subsequent protocols for characterizing the resistant phenotype and investigating the underlying molecular mechanisms.
Part 1: Establishing the this compound-Resistant Cell Line
The most common method for generating drug-resistant cell lines in vitro is through continuous exposure to gradually increasing concentrations of the drug.[5][6] This process selects for cells that develop mechanisms to survive and proliferate under drug pressure.
Experimental Workflow: Generation of Resistant Cell Line
Caption: Workflow for establishing a this compound-resistant cell line.
Protocol 1.1: Generation of this compound-Resistant Cell Line by Dose Escalation
This protocol is adapted from established methods for generating chemotherapy-resistant cell lines.[6][7]
Materials:
-
Parental cancer cell line of interest (e.g., a leukemia or lymphoma cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well culture plates
-
Cell culture flasks (T25, T75)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)[8]
Procedure:
-
Determine the Initial IC50:
-
First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Seed cells at an appropriate density in a 96-well plate.[9]
-
Treat the cells with a serial dilution of this compound for 72 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[6]
-
Perform an MTT or MTS assay to assess cell viability and calculate the IC50 value using non-linear regression analysis.[6][9]
-
-
Initial Drug Exposure:
-
Begin by culturing the parental cells in their standard medium containing a low concentration of this compound, typically corresponding to the IC10-IC20 value derived from the initial cytotoxicity assay.[6]
-
Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Replace the medium with fresh, drug-containing medium every 3-4 days.
-
-
Stepwise Dose Escalation:
-
Once the cells recover, adapt to the current drug concentration, and reach approximately 80% confluence, passage them.[6]
-
At this point, increase the this compound concentration by a factor of 1.5 to 2.0.[6]
-
Again, expect an initial phase of cell death followed by the recovery and proliferation of a resistant population.
-
If cell death exceeds 50-60%, consider reducing the concentration back to the previous level for another passage before attempting the increase again.[10]
-
Repeat this cycle of adaptation and dose escalation. This is a lengthy process that can take from 3 to 18 months.[11]
-
At each stage of increased resistance, it is advisable to cryopreserve a stock of cells.[6]
-
-
Maintenance and Verification:
-
Once a desired level of resistance is achieved (e.g., the cells can tolerate a concentration 10-fold or higher than the parental IC50), maintain the resistant cell line in a continuous culture with the final this compound concentration.
-
Periodically re-confirm the IC50 of the resistant line and compare it to the parental line to ensure the stability of the resistant phenotype. The Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line).[10]
-
Data Presentation: Expected IC50 Shift
| Cell Line | Treatment | IC50 (nM) [Hypothetical Data] | Resistance Index (RI) |
| Parental Line | This compound | 50 nM | 1.0 |
| Resistant Line | This compound | 750 nM | 15.0 |
Part 2: Characterization of the Resistant Phenotype
After establishing the resistant line, it's essential to confirm the phenotype by assessing its response to this compound-induced apoptosis.
Protocol 2.1: Cell Viability Assay (MTT/MTS)
This protocol determines and compares the IC50 values of the parental and resistant cell lines.
Materials:
-
Parental and this compound-Resistant (Lac-R) cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS) or MTS reagent kit
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT
-
Microplate reader
Procedure:
-
Seed both parental and Lac-R cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[12]
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the range of this compound concentrations for 72 hours. Include untreated and vehicle (DMSO) controls.
-
For MTT Assay: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[13] Then, add 100-150 µL of solubilization buffer to dissolve the formazan crystals, and shake for 15 minutes.[8][13]
-
For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Read the absorbance on a microplate reader (e.g., at 570-590 nm for MTT, 490 nm for MTS).[8][13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values for each cell line.
Protocol 2.2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[15]
Materials:
-
Parental and Lac-R cells
-
6-well plates
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed parental and Lac-R cells in 6-well plates and allow them to grow to ~70% confluence.
-
Treat the cells with this compound at a concentration equivalent to the IC50 of the parental line for 24-48 hours. Include an untreated control for both cell lines.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or gentle scraping/pipetting (for suspension cells).[14][16]
-
Wash the cells twice with cold PBS and centrifuge at ~300 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Part 3: Investigating Molecular Mechanisms of Resistance
Resistance to BCL-2 inhibitors often involves the upregulation of other anti-apoptotic BCL-2 family members, such as MCL-1 and BCL-XL, or the activation of pro-survival signaling pathways.[4][17]
Potential Signaling Pathways in this compound Resistance
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An Update of Safety and Efficacy Results for this compound [newavepharma.com]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. scispace.com [scispace.com]
- 17. Factors affecting response and resistance to venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lacutoclax Dose-Response Curve Generation in Hematological Cell Lines
Introduction
Lacutoclax (APG-2575) is a novel, orally bioavailable, and selective small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2) proteins. It is a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common feature in many hematological malignancies, contributing to cancer cell survival and resistance to conventional therapies. This compound has demonstrated potent anti-cancer activity in a range of preclinical models of hematological cancers by restoring the natural process of apoptosis.
These application notes provide a comprehensive guide for researchers to generate reliable dose-response curves for this compound in various hematological cell lines. The included protocols detail methods for assessing cell viability and apoptosis, key measures of the cellular response to this compound.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human hematological cancer cell lines, providing a comparative view of its potency.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MOLM-13 | AML | 3.1 ± 0.4 | |
| U937 | AML | 8.3 ± 1.1 | |
| KG-1 | AML | 11.2 ± 1.5 | |
| MV4-11 | AML | 4.5 ± 0.8 | |
| HL-60 | AML | >1000 |
Table 2: IC50 Values of this compound in Other Hematological Malignancy Cell Lines
| Cell Line | Disease | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | 9.8 ± 1.2 | |
| MM.1S | Multiple Myeloma | 15.6 ± 2.1 | |
| Z-138 | Mantle Cell Lymphoma | 2.1 ± 0.3 | |
| Jeko-1 | Mantle Cell Lymphoma | 3.7 ± 0.5 | |
| Raji | Burkitt's Lymphoma | >1000 |
Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow
Caption: Workflow for dose-response curve generation.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: MOLM-13, U937, KG-1, H929, and other relevant hematological cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Monitor cell density and subculture as needed to maintain exponential growth. For suspension cells, this typically involves diluting the cell suspension with fresh medium.
This compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
Cell Viability Assay (MTS Assay)
This protocol is adapted for suspension cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of the prepared this compound working solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in the incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Western Blotting for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Application Notes and Protocols for In Vivo Xenograft Modeling of Lacutoclax Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacutoclax (LP-108) is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, an essential regulator of the intrinsic apoptotic pathway.[1] Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death.[2][3][4][5][6] this compound, by mimicking the action of BH3-only proteins, binds to Bcl-2 and restores the cell's natural apoptotic machinery, making it a promising therapeutic agent.[2][3][4][5][6]
These application notes provide a comprehensive guide for testing the efficacy of this compound in in vivo xenograft models, a critical step in the preclinical evaluation of novel anticancer drugs. The protocols outlined below are based on established methodologies for similar Bcl-2 inhibitors and can be adapted for specific research needs.
Data Presentation
While specific preclinical xenograft data for this compound is not publicly available, the following tables summarize representative data from in vivo studies of other Bcl-2 inhibitors in hematologic malignancy models. This information can serve as a benchmark for designing experiments and anticipating potential outcomes with this compound.
Table 1: Efficacy of the Bcl-2 Inhibitor Venetoclax in a Non-Hodgkin's Lymphoma Xenograft Model
| Cell Line | Animal Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| DoHH-2 (DLBCL) | Nude Mice | Vehicle | Daily | - | - | [7] |
| Venetoclax | 100 mg/kg, daily | 59% | Significant | [7] | ||
| Eltanexor | 10 mg/kg, twice weekly | 53% | Significant | [7] | ||
| Venetoclax + Eltanexor | Combination | 97% | Significant | [7] |
Table 2: Efficacy of the Bcl-2/Bcl-xL Inhibitor LP-118 in a Leukemia Xenograft Model
| Cell Line | Animal Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| RS4;11 (ALL) | NOG Mice | Vehicle | Daily | - | |
| Venetoclax | 6.25 mg/kg, daily | Significant decrease in tumor burden | |||
| LP-118 | 6.25 mg/kg, daily | Significant decrease in tumor burden | |||
| OSU-CLL | NOG Mice | Vehicle | Daily | - | |
| Venetoclax | 25 mg/kg, daily | Significant survival advantage | |||
| LP-118 | 25 mg/kg, daily | Significant survival advantage |
Signaling Pathways
This compound Mechanism of Action
This compound targets the intrinsic apoptotic pathway by inhibiting the anti-apoptotic protein Bcl-2. In cancer cells, overexpressed Bcl-2 sequesters pro-apoptotic proteins like BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). This compound binds to the BH3-binding groove of Bcl-2, displacing these pro-apoptotic proteins. The released BIM, BAK, and BAX can then oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Protocols
The following protocols provide a framework for conducting in vivo xenograft studies to evaluate the efficacy of this compound. These are generalized protocols and should be adapted based on the specific cell line, animal model, and experimental goals.
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model using a human hematologic cancer cell line.
Materials:
-
Human hematologic cancer cell line (e.g., RS4;11, DoHH-2)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, Nude)
-
Matrigel (or similar basement membrane matrix)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Animal Acclimation: Acclimate immunodeficient mice for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (at various predetermined doses) and vehicle control according to the desired schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoints may include tumor growth inhibition (TGI) and overall survival.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
Patient-Derived Xenograft (PDX) Model Protocol
Objective: To assess the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.
Materials:
-
Freshly isolated primary tumor cells from a patient with a hematologic malignancy.
-
Highly immunodeficient mice (e.g., NSG).
-
Reagents for processing patient samples.
-
This compound and vehicle control.
Procedure:
-
Patient Sample Processing: Process the patient tumor sample under sterile conditions to isolate viable cancer cells.
-
Animal Engraftment:
-
Implant the primary cancer cells into immunodeficient mice, typically via intravenous or subcutaneous injection.
-
Monitor mice for signs of engraftment and tumor development.
-
-
Expansion and Cohort Generation:
-
Once tumors are established, they can be serially passaged into new cohorts of mice for efficacy studies.
-
-
Treatment and Efficacy Assessment:
-
Follow the randomization, treatment, and assessment procedures as described in the CDX model protocol.
-
Experimental Workflow Diagram
References
- 1. P492: SAFETY AND EFFICACY OF LP-108 AS MONOTHERAPY AND COMBINED WITH AZACITIDINE IN PATIENTS WITH RELAPSED/REFRACTORY MYELODYSPLASTIC SYNDROMES, CHRONIC MYELOMONOCYTIC LEUKEMIA, OR ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in models of venetoclax-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Lacutoclax and Venetoclax Synergy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology. Venetoclax, a selective BCL-2 inhibitor, has shown significant efficacy in hematologic malignancies but resistance can emerge, often mediated by the upregulation of other anti-apoptotic proteins like BCL-xL and MCL-1.[1][2] Lacutoclax (formerly Navitoclax) is a dual inhibitor of BCL-2 and BCL-xL.[1][3][4] The combination of Venetoclax and this compound is hypothesized to produce synergistic cytotoxicity by more comprehensively blocking the anti-apoptotic machinery of cancer cells.
These application notes provide a framework for researchers to assess the synergistic potential of combining this compound and Venetoclax in vitro. The protocols outlined below detail methods for determining cell viability, quantifying apoptosis, and calculating synergy.
Molecular Basis for Synergy
The synergistic interaction between this compound and Venetoclax is rooted in their complementary inhibition of BCL-2 family proteins.
-
Venetoclax (ABT-199) is a highly selective BH3 mimetic that binds to BCL-2, displacing pro-apoptotic proteins like BIM. This frees BIM to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.[2]
-
This compound (Navitoclax, ABT-263) inhibits both BCL-2 and BCL-xL.[4] In cells where resistance to Venetoclax is driven by BCL-xL sequestering pro-apoptotic proteins, this compound can restore sensitivity.[1]
By simultaneously targeting both BCL-2 and BCL-xL, the combination therapy can theoretically achieve a more profound and durable apoptotic response in cancer cells dependent on these proteins for survival.
Figure 1: Simplified signaling pathway for this compound and Venetoclax synergy.
Experimental Design and Workflow
A typical workflow for assessing synergy involves determining the dose-response of individual agents, followed by combination studies at fixed or variable ratios. Key endpoints include cell viability and apoptosis induction.
Figure 2: General workflow for in vitro synergy assessment.
Data Presentation
Quantitative data should be organized to clearly present single-agent activity and combination effects.
Table 1: Single-Agent IC50 Values This table summarizes the half-maximal inhibitory concentration (IC50) for each compound in the selected cell lines after a 72-hour treatment period.
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) |
| MOLM-13 | 45 ± 5.2 | 9.0 ± 1.6 |
| OCI-AML3 | 150 ± 12.1 | 250 ± 21.7 |
| MV4-11 | 60 ± 7.8 | 7.8 ± 2.1 |
| THP-1 | 210 ± 18.4 | 300 ± 25.3 |
| Data are representative and should be determined experimentally. |
Table 2: Synergy Analysis using Combination Index (CI) The Combination Index (CI) is calculated using software like CompuSyn based on the Chou-Talalay method. A CI value less than 1 indicates synergy. This example shows a fixed-ratio combination.
| Cell Line | This compound (nM) | Venetoclax (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Assessment |
| MOLM-13 | 10 | 2 | 0.55 | 0.78 | Synergy |
| 20 | 4 | 0.78 | 0.65 | Synergy | |
| 40 | 8 | 0.92 | 0.51 | Strong Synergy | |
| OCI-AML3 | 50 | 80 | 0.51 | 0.82 | Synergy |
| 100 | 160 | 0.75 | 0.69 | Synergy | |
| 200 | 320 | 0.90 | 0.55 | Strong Synergy | |
| CI values are representative and depend on experimental results. |
Table 3: Apoptosis Induction by Combination Treatment This table shows the percentage of apoptotic cells (Annexin V positive) after 48 hours of treatment.
| Treatment Group (MOLM-13 cells) | % Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 5.1 ± 1.2 |
| This compound (40 nM) | 25.4 ± 3.1 |
| Venetoclax (8 nM) | 30.2 ± 2.8 |
| This compound (40 nM) + Venetoclax (8 nM) | 75.8 ± 5.5 |
| Data are representative and should be determined experimentally. |
Experimental Protocols
Protocol 4.1: Cell Viability Assessment (CellTiter-Glo® Assay)
This protocol measures the number of viable cells in culture based on the quantitation of ATP.[5][6][7][8]
Materials:
-
RPMI-1640 medium with 10% FBS.
-
This compound and Venetoclax stock solutions in DMSO.
-
Opaque-walled 96-well plates.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of culture medium.
-
Drug Preparation: Prepare 2x serial dilutions of this compound, Venetoclax, and their combination in culture medium.
-
Treatment: Add 50 µL of the 2x drug solutions to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5][6] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[7] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls to determine the percentage of cell viability. Calculate IC50 values and combination indices.
Protocol 4.2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[12][13][14]
Materials:
-
Treated cells in an opaque-walled 96-well plate (from a parallel experiment to Protocol 4.1).
-
Caspase-Glo® 3/7 Assay kit.
-
Luminometer.
Procedure:
-
Cell Treatment: Prepare a 96-well plate with cells and drug treatments as described in Protocol 4.1 (steps 1-4), typically incubating for 24-48 hours.
-
Assay: a. Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.[13][14] b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12][13][14] c. Mix gently by shaking the plate for 30-60 seconds. d. Incubate at room temperature for 1 to 3 hours, protected from light.[13]
-
Measurement: Record luminescence with a plate-reading luminometer.
-
Analysis: Normalize luminescence signals to a control group to determine the fold-change in caspase activity.
Protocol 4.3: Apoptosis Assessment (Annexin V and Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16]
Materials:
-
Cells treated in 6-well or 12-well plates.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI).
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[15][16]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound, Venetoclax, and the combination for 24-48 hours. Include positive and negative controls.
-
Harvesting: Harvest cells (including supernatant) and centrifuge at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.[15][17]
-
Staining: a. Add 5 µL of Annexin V-FITC to the cell suspension.[16] b. Add 5 µL of Propidium Iodide (PI) staining solution. c. Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15][17]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[15][16]
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Distinguish populations:
Disclaimer: These protocols provide a general guide. Researchers should optimize conditions, including cell density, drug concentrations, and incubation times, for their specific cell lines and experimental setup. Always consult the manufacturer's instructions for specific assay kits.
References
- 1. Paper: Dual Bclxl and BCL2 Inhibition with Navitoclax (NAV), Venetoclax (VEN), and Decitabine (DEC) for Advanced Myeloid Neoplasms (MN): Safety and Biological Activity in a Phase 1 Study [ash.confex.com]
- 2. mdpi.com [mdpi.com]
- 3. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bdbiosciences.com [bdbiosciences.com]
Application Notes & Protocols: BH3 Profiling for Determining Lacutoclax Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cell death.[1] This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, and various BH3-only proteins).[2] In many cancers, overexpression of anti-apoptotic proteins allows malignant cells to evade apoptosis, contributing to tumor survival and therapeutic resistance.[3]
Lacutoclax (LP-108) is a potent, orally administered small molecule inhibitor that targets the anti-apoptotic proteins BCL-2 and BCL-xL.[4][5] By mimicking the action of pro-apoptotic BH3-only proteins, this compound binds to BCL-2 and BCL-xL, releasing pro-apoptotic proteins to activate BAX and BAK, thereby inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][4]
BH3 profiling is a functional assay designed to measure a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming".[6] The technique utilizes synthetic peptides derived from the BCL-2 homology 3 (BH3) domain of pro-apoptotic proteins to probe the functional integrity of the mitochondrial apoptotic pathway.[6][7] By assessing which anti-apoptotic proteins are actively restraining cell death, BH3 profiling can predict cellular sensitivity to BH3 mimetic drugs like this compound.[8]
These notes provide a detailed overview and protocols for using BH3 profiling to assess cellular dependence on BCL-2 family proteins and to predict sensitivity to this compound.
Signaling Pathway of BCL-2 Family Mediated Apoptosis
The decision to undergo apoptosis is tightly controlled by the interactions between pro- and anti-apoptotic members of the BCL-2 family at the mitochondrial outer membrane.[9] Anti-apoptotic proteins like BCL-2 and BCL-xL sequester pro-apoptotic "activator" BH3-only proteins (e.g., BIM, BID) to prevent them from directly activating the effector proteins BAX and BAK.[10][11] "Sensitizer" BH3-only proteins can bind to the anti-apoptotic proteins, displacing the activators and thus promoting apoptosis.[11] this compound functions as a BH3 mimetic, inhibiting BCL-2 and BCL-xL, which leads to the activation of BAX/BAK, MOMP, cytochrome c release, and ultimately, apoptosis.[1][4][10]
Caption: Intrinsic apoptosis pathway regulated by the BCL-2 family.
Experimental Workflow for BH3 Profiling
The BH3 profiling assay can be performed using several methods, with flow cytometry-based analysis of cytochrome c release (termed iBH3) being a common and robust approach.[10][12] The general workflow involves permeabilizing the plasma membrane to allow BH3 peptides access to the mitochondria, followed by fixation and intracellular staining to measure MOMP.[10]
Caption: General workflow for flow cytometry-based BH3 profiling (iBH3).
Data Presentation & Interpretation
Table 1: BH3 Peptide Panel and Their Selectivity
The choice of BH3 peptides is critical for dissecting dependencies on specific anti-apoptotic proteins. A standard panel allows for the determination of overall apoptotic priming and specific protein dependencies.
| Peptide | Originating Protein | Primary Anti-Apoptotic Target(s) | Typical Concentration Range | Predicted Response in this compound-Sensitive Cells |
| BIM | BIM | Pan-inhibitor (BCL-2, BCL-xL, BCL-w, MCL-1, A1) | 0.1 - 10 µM | High MOMP |
| PUMA | PUMA | Pan-inhibitor (BCL-2, BCL-xL, BCL-w, MCL-1, A1) | 1 - 20 µM | High MOMP |
| BAD | BAD | BCL-2, BCL-xL, BCL-w | 1 - 20 µM | High MOMP |
| HRK | HRK | BCL-xL | 10 - 100 µM | Moderate to High MOMP |
| NOXA | NOXA | MCL-1, A1 | 10 - 100 µM | Low MOMP |
| MS1 | (NOXA-derived) | MCL-1 | 1 - 10 µM | Low MOMP |
Data compiled from multiple sources.[2][3][6]
Table 2: Hypothetical Static BH3 Profiling Data for Predicting this compound Sensitivity
Static BH3 profiling assesses the baseline apoptotic state. Cells dependent on BCL-2 and/or BCL-xL for survival are predicted to be sensitive to this compound.
| Cell Line | % MOMP with BIM (10 µM) | % MOMP with BAD (10 µM) | % MOMP with MS1 (1 µM) | Predicted this compound Sensitivity | Rationale |
| Cell Line A | 85% | 75% | 10% | Sensitive | High dependence on BCL-2/BCL-xL, low dependence on MCL-1. |
| Cell Line B | 90% | 15% | 80% | Resistant | Low dependence on BCL-2/BCL-xL, high dependence on MCL-1. |
| Cell Line C | 40% | 35% | 30% | Intermediate | Moderate dependence on multiple anti-apoptotic proteins. |
| Cell Line D | 15% | 10% | 8% | Resistant | Low overall priming ("unprimed" state).[6] |
Table 3: Hypothetical Dynamic BH3 Profiling Data for Confirming this compound On-Target Effect
Dynamic BH3 profiling measures the change in apoptotic priming after brief exposure to a drug.[13] Effective target engagement by this compound will displace pro-apoptotic proteins from BCL-2/BCL-xL, which may then be sequestered by MCL-1, thereby increasing the dependency on MCL-1.[14] This change, or "delta priming," serves as a pharmacodynamic biomarker.[13][14]
| Test Peptide | % MOMP (Vehicle Control) | % MOMP (4h this compound Treatment) | Delta Priming | Interpretation |
| BAD (1 µM) | 60% | 25% | -35% | Reduced dependence on BCL-2/BCL-xL due to target inhibition. |
| MS1 (1 µM) | 12% | 55% | +43% | Shift in dependency to MCL-1, confirming on-target effect of this compound on BCL-2/BCL-xL. |
Detailed Experimental Protocol: Flow Cytometry-Based BH3 Profiling (iBH3)
This protocol is adapted from established methods for intracellular BH3 profiling.[10][12]
Materials and Reagents
-
Cells: Single-cell suspension of cell lines or primary cells.
-
Buffers:
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES-KOH (pH 7.5), 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.[6][10] Store at 4°C.
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (16%): For preparing fresh fixative.
-
Saponin-based permeabilization/wash buffer: e.g., BD Perm/Wash™ Buffer.
-
-
Reagents:
-
Antibodies and Dyes:
-
Anti-Cytochrome c Antibody: Conjugated to a fluorophore (e.g., Alexa Fluor 647), Clone 6H2.B4 is recommended.[6]
-
Viability Dye: To exclude dead cells prior to permeabilization (optional but recommended for primary samples).
-
-
Equipment:
-
96-well or 384-well U-bottom plates.
-
Multichannel pipette.
-
Centrifuge with plate rotor.
-
Flow cytometer.
-
Protocol
Day 1: Plate Preparation
-
Thaw BH3 peptide stocks on ice.
-
Prepare 2x final concentration working solutions of each peptide, DMSO (negative control), and Alamethicin (positive control) in MEB.
-
Dispense 10-20 µL of each 2x peptide/control solution into the appropriate wells of a 384-well plate (or 25-50 µL for a 96-well plate).
-
Seal the plate and store at 4°C overnight or use immediately.
Day 2: Cell Staining and Analysis
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells once with cold PBS.
-
Count cells and resuspend in MEB at a concentration of 4 x 10⁶ cells/mL. Keep on ice.
-
-
Permeabilization and Treatment:
-
Prepare a 2x digitonin solution in MEB. The final concentration needs to be optimized for each cell type but is typically between 20-50 µg/mL.
-
In a separate tube, mix equal volumes of the cell suspension (4 x 10⁶ cells/mL) and the 2x digitonin solution. This results in a cell suspension of 2 x 10⁶ cells/mL in 1x digitonin.
-
Immediately add 10-20 µL of the permeabilized cell suspension to each well of the pre-prepared peptide plate (final cell count 20,000-40,000 cells/well).
-
Mix gently by tapping the plate.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Fixation:
-
Add an equal volume of 8% formaldehyde in PBS to each well (final concentration 4%).
-
Incubate for 15 minutes at room temperature.
-
Centrifuge the plate at 800 x g for 5 minutes.
-
Carefully decant or aspirate the supernatant.
-
-
Intracellular Staining:
-
Wash the cells once with a saponin-based permeabilization/wash buffer.
-
Prepare the anti-cytochrome c antibody dilution in the saponin buffer.
-
Resuspend the cell pellet in the antibody solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells once more with the saponin buffer.
-
Resuspend the final cell pellet in PBS or FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire events on a flow cytometer.
-
Use forward and side scatter to gate on the main cell population.
-
Analyze the fluorescence of the cytochrome c channel.
-
Data Analysis
-
For each sample, determine the percentage of cells that are negative for cytochrome c staining. This population represents the cells that have undergone MOMP.[10]
-
Normalize the data to your controls to calculate the "% Priming" or "% MOMP":
-
% MOMP = [(% Cyto C neg in Sample) - (% Cyto C neg in DMSO)] / [(% Cyto C neg in Alamethicin) - (% Cyto C neg in DMSO)] * 100
-
-
Plot the % MOMP against the different BH3 peptide treatments to generate a "BH3 profile" for each cell type, which can then be interpreted as shown in Tables 2 and 3.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in models of venetoclax-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. content.sph.harvard.edu [content.sph.harvard.edu]
- 7. biosynth.com [biosynth.com]
- 8. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular BH3 profiling reveals shifts in anti-apoptotic dependency in B-cell maturation and mitogen-stimulated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
Troubleshooting & Optimization
troubleshooting Lacutoclax insolubility in cell culture media
Welcome to the technical support center for Lacutoclax (also known as Navitoclax or ABT-263). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in cell culture media.
Troubleshooting Guide: this compound Insolubility
Researchers may encounter precipitation or insolubility issues when preparing this compound for in vitro experiments. This guide provides a systematic approach to identify and resolve these common problems.
Identifying the Issue: Visual Cues of Precipitation
Before troubleshooting, it is crucial to identify the nature of the precipitate. Different types of precipitates can have distinct appearances under a microscope.
| Precipitate Type | Visual Characteristics | Potential Cause |
| Drug Precipitate | Often appears as fine, crystalline, needle-like structures or an amorphous, cloudy haze. May exhibit a "flocculent" or cloud-like appearance around cell aggregates at high concentrations.[1][2] | The concentration of this compound exceeds its solubility limit in the cell culture medium. |
| Salt Precipitate | Typically forms larger, more defined crystals. For example, calcium phosphate precipitates can appear as small, dark, irregular dots exhibiting Brownian motion.[3] | Changes in temperature, pH, or evaporation of the medium can lead to the precipitation of salts like calcium phosphate.[3][4] |
| Protein Precipitate | May appear as amorphous aggregates, particularly after freeze-thaw cycles or temperature shifts.[4] | Denaturation of proteins in the serum supplement (e.g., FBS) due to improper handling. |
| Microbial Contamination | Bacterial contamination can cause the medium to become uniformly turbid, while fungal contamination may present as filamentous structures. Yeast will appear as individual ovoid or budding particles.[4] | Breach in aseptic technique. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound insolubility issues.
A logical workflow for troubleshooting precipitation issues with this compound.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: this compound is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, you can reconstitute a 5 mg lyophilized powder in 1.0 mL of DMSO to create a 5 mM stock solution. Ensure the powder is fully dissolved, using gentle warming or vortexing if necessary. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q2: What is the recommended procedure for preparing a working solution of this compound in cell culture media?
A2: To prepare a working solution, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is critical to maintain the final concentration of DMSO in the culture medium at a non-toxic level, typically below 0.5%, with ≤0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity. Perform a serial dilution if necessary for very low final concentrations. Add the diluted this compound solution to your cells immediately after preparation.
Troubleshooting Insolubility
Q3: I've diluted my this compound DMSO stock into the cell culture medium, but I still see a precipitate. What should I do?
A3: If you observe a precipitate after diluting the stock solution, consider the following troubleshooting steps:
-
Final Concentration: The final concentration of this compound may still be too high for the aqueous environment of the cell culture medium. Try lowering the final concentration of this compound in your experiment.
-
Mixing Technique: When diluting, add the DMSO stock to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. This can prevent localized high concentrations of the drug that are more prone to precipitation.
-
Temperature: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Use of Solubilizing Agents: For particularly challenging situations, the use of a non-ionic surfactant like Tween 80 may help to maintain the solubility of this compound.
Q4: Can I use Tween 80 to improve the solubility of this compound? What concentration is safe for my cells?
A4: Yes, non-ionic surfactants like Tween 80 can be used to improve the solubility of hydrophobic compounds in cell culture. However, it is crucial to use a concentration that is non-toxic to your specific cell line. Typical working concentrations for Tween 80 in cell culture range from 0.01% to 0.1% (v/v).[5] It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of Tween 80 for your cell line before using it in your main experiments.[5] One study indicated that Tween 80 at concentrations below 1 µL/mL showed low toxicity to several cancer cell lines.
Experimental Considerations
Q5: How does serum in the cell culture medium affect the solubility of this compound?
A5: Serum contains proteins, most notably albumin, which can bind to hydrophobic drugs. This binding can effectively increase the apparent solubility of the compound in the culture medium. However, it's important to note that only the unbound fraction of the drug is generally considered pharmacologically active. If you are working in serum-free conditions, you may experience more pronounced solubility challenges.
Q6: How stable is this compound in cell culture media at 37°C?
A6: It is generally recommended to prepare fresh working solutions of this compound for each experiment and use them immediately. The stability of hydrophobic compounds in aqueous solutions can be limited, and over time, the compound may precipitate out of solution, leading to a decrease in the effective concentration. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
This protocol is for the preparation of a working solution of this compound in cell culture medium without additional solubilizing agents.
Materials:
-
This compound (lyophilized powder or pre-dissolved in DMSO)
-
100% DMSO, sterile
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a Stock Solution: If starting with a lyophilized powder, dissolve it in 100% DMSO to a desired stock concentration (e.g., 10 mM). Ensure complete dissolution.
-
Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C.
-
Dilute Stock Solution:
-
Calculate the volume of the stock solution needed to achieve your desired final concentration.
-
In a sterile tube, add the calculated volume of the DMSO stock solution to the appropriate volume of pre-warmed medium.
-
Crucially, ensure the final DMSO concentration is ≤0.1% (v/v).
-
Mix immediately by gentle vortexing or inversion.
-
-
Treat Cells: Add the freshly prepared this compound working solution to your cell cultures immediately.
Workflow for Standard Preparation of this compound Working Solution
Standard workflow for preparing this compound working solution.
Protocol 2: Preparation of this compound Working Solution with Tween 80
This protocol is for situations where insolubility persists and the use of a solubilizing agent is necessary.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Tween 80, sterile solution (e.g., 10% (v/v) in sterile water)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine Optimal Tween 80 Concentration: Prior to this protocol, determine the maximum non-toxic concentration of Tween 80 for your specific cell line (typically between 0.01% and 0.1%).
-
Prepare Medium with Tween 80: Add the required volume of the sterile Tween 80 stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. Mix well.
-
Dilute this compound Stock:
-
Add the calculated volume of the this compound DMSO stock solution to the medium containing Tween 80.
-
Ensure the final DMSO concentration remains at or below 0.1%.
-
Mix immediately and thoroughly.
-
-
Treat Cells: Use the freshly prepared working solution to treat your cells.
Quantitative Data Summary
| Compound/Reagent | Solubility/Working Concentration | Reference |
| This compound (Navitoclax) | Soluble in DMSO at concentrations up to 100 mg/mL. | - |
| DMSO (in final culture) | Recommended final concentration ≤0.1% (v/v). | - |
| Tween 80 (in final culture) | Typical non-toxic working concentration range: 0.01% - 0.1% (v/v). | [5] |
Disclaimer: The information provided in this technical support center is for research purposes only. It is essential to validate all protocols and concentrations for your specific experimental conditions and cell lines.
References
Technical Support Center: Overcoming Resistance to Lacutoclax in Leukemia Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Lacutoclax in leukemia cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in leukemia cells?
A1: The most commonly observed mechanism of acquired resistance to this compound, and other Bcl-2 family inhibitors, is the upregulation of the anti-apoptotic protein Mcl-1.[1][2][3][4][5] Mcl-1 can sequester the pro-apoptotic protein BIM, which is released from Bcl-2 upon this compound binding, thereby preventing the induction of apoptosis.[5]
Q2: My leukemia cell line shows high baseline expression of Mcl-1. Will it be intrinsically resistant to this compound?
A2: High baseline expression of Mcl-1 is a strong indicator of intrinsic resistance to this compound.[3] Cells that rely on Mcl-1 for survival are less sensitive to inhibitors targeting Bcl-2 and Bcl-xL. It is recommended to assess the expression levels of all anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) to determine the dependency of your cell line.
Q3: How can I overcome Mcl-1-mediated resistance to this compound?
A3: A promising strategy to overcome Mcl-1-mediated resistance is the combination of this compound with a selective Mcl-1 inhibitor.[1][2][4] This dual targeting approach prevents the compensatory upregulation of Mcl-1 from rescuing cells from this compound-induced apoptosis. Several preclinical studies have demonstrated synergistic effects of combining Bcl-2 and Mcl-1 inhibitors in leukemia models.[1][2][4]
Q4: Are there other mechanisms of resistance to this compound besides Mcl-1 upregulation?
A4: While Mcl-1 upregulation is the most prominent, other mechanisms of resistance to Bcl-2 inhibitors have been reported, which may also apply to this compound. These include mutations in the Bcl-2 protein that reduce drug binding, and alterations in the expression of other Bcl-2 family members like Bcl-xL and Bfl-1/A1.[5]
Q5: What are the expected phenotypic changes in leukemia cells that have developed resistance to this compound?
A5: Cells that have acquired resistance to this compound will exhibit a significantly higher IC50 value for the drug compared to the parental, sensitive cell line. They will also show reduced levels of apoptosis (e.g., lower Annexin V staining and cleaved caspase-3 levels) upon treatment with this compound at concentrations that are cytotoxic to the parental cells.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high IC50 for this compound in a supposedly sensitive cell line. | 1. High baseline expression of Mcl-1 or other anti-apoptotic proteins. 2. Cell line misidentification or contamination. 3. Incorrect drug concentration or degradation of the compound. | 1. Perform Western blot or flow cytometry to assess the expression levels of Bcl-2, Bcl-xL, and Mcl-1. 2. Authenticate the cell line using short tandem repeat (STR) profiling. 3. Verify the concentration and integrity of the this compound stock solution. |
| Development of resistance to this compound during long-term culture. | Upregulation of Mcl-1 or other resistance mechanisms. | 1. Generate a this compound-resistant cell line for further investigation (see Experimental Protocols). 2. Test the efficacy of combining this compound with an Mcl-1 inhibitor. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | 1. Suboptimal drug treatment duration or concentration. 2. Issues with the apoptosis assay protocol. 3. Cell density affecting drug efficacy. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your cell line. 2. Ensure proper compensation and gating for flow cytometry and include appropriate positive and negative controls. 3. Maintain consistent cell seeding densities across experiments. |
| Difficulty in detecting changes in Bcl-2 family protein expression by Western blot. | 1. Low antibody quality or incorrect antibody dilution. 2. Inefficient protein extraction or degradation. 3. Insufficient drug-induced modulation of protein levels. | 1. Validate antibodies using positive and negative control cell lines. Optimize antibody dilutions. 2. Use fresh lysis buffer with protease and phosphatase inhibitors. 3. Confirm drug activity with a functional assay (e.g., viability or apoptosis). Consider extending treatment duration if necessary. |
Data Presentation
Table 1: Clinical Trial Data for this compound in Myeloid Malignancies
| Trial ID | Phase | Patient Population | Treatment | Key Findings |
| NCT04139434 | Phase 1 | Relapsed/refractory AML, CMML, and high-risk MDS | Monotherapy and in combination with Azacitidine | This compound was found to be safe with no apparent extra-hematological toxicities. The agent showed encouraging efficacy as both a monotherapy and in combination with azacitidine in patients with refractory myeloid malignancies.[6] |
AML: Acute Myeloid Leukemia, CMML: Chronic Myelomonocytic Leukemia, MDS: Myelodysplastic Syndromes
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Leukemia Cell Line
This protocol describes a method for generating a leukemia cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations. This protocol is adapted from methods used for generating resistance to other Bcl-2 inhibitors.
Materials:
-
Leukemia cell line of interest (e.g., MOLM-13, MV-4-11)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental leukemia cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value.
-
-
Initiate continuous drug exposure:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell viability and proliferation regularly.
-
When the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
-
Maintain and expand the resistant population:
-
Continue this process of stepwise dose escalation over several months.
-
At each stage, cryopreserve vials of the resistant cells.
-
The final resistant cell line should be able to proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
-
Characterize the resistant cell line:
-
Confirm the shift in IC50 by performing a dose-response experiment comparing the parental and resistant cell lines.
-
Analyze the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) by Western blot to investigate the mechanism of resistance.
-
Protocol 2: Synergy Assay for this compound and an Mcl-1 Inhibitor
This protocol outlines a method to assess the synergistic cytotoxic effect of combining this compound with a selective Mcl-1 inhibitor in leukemia cells.
Materials:
-
Leukemia cell line (parental or this compound-resistant)
-
Complete cell culture medium
-
This compound
-
Selective Mcl-1 inhibitor (e.g., VU661013, AZD5991)
-
DMSO
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed leukemia cells at an appropriate density in a 96-well plate.
-
-
Drug Preparation:
-
Prepare a dilution series for both this compound and the Mcl-1 inhibitor.
-
-
Combination Treatment:
-
Treat the cells with a matrix of concentrations of this compound and the Mcl-1 inhibitor, both alone and in combination. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 3: Western Blot for Bcl-2 Family Proteins
This protocol provides a general procedure for analyzing the expression of Bcl-2, Bcl-xL, and Mcl-1 in leukemia cells by Western blotting.
Materials:
-
Leukemia cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound action and Mcl-1 mediated resistance.
Caption: Workflow for generating and characterizing this compound-resistant leukemia cells.
References
- 1. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 4. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Lacutoclax-Induced Thrombocytopenia in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing Lacutoclax-induced thrombocytopenia in preclinical models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause thrombocytopenia?
A1: this compound is a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). Platelets are highly dependent on Bcl-xL for their survival.[1][2] By inhibiting Bcl-xL, this compound triggers the intrinsic apoptotic pathway in platelets, leading to their premature destruction and a subsequent decrease in circulating platelet counts, known as thrombocytopenia.[2][3] This is considered an "on-target" toxicity of the drug.[1]
Q2: Is the thrombocytopenia induced by this compound reversible?
A2: Yes, preclinical and clinical data for Bcl-xL inhibitors like Navitoclax (a compound closely related to this compound) show that the induced thrombocytopenia is transient and reversible upon cessation of the drug.[1][3][4] Platelet counts typically begin to recover within a few days after the drug is withdrawn.
Q3: What is the primary strategy to minimize this compound-induced thrombocytopenia in preclinical studies?
A3: The leading strategy is the implementation of an intermittent dosing schedule.[4] Instead of continuous daily administration, an intermittent schedule (e.g., 4 days on, 3 days off) allows for a "drug holiday" during which platelet counts can recover. This approach aims to maintain anti-tumor efficacy while managing the on-target platelet toxicity.
Q4: Are there alternative approaches being explored to reduce this side effect?
A4: Yes, several innovative strategies are under investigation. One approach is the development of "platelet-sparing" Bcl-xL inhibitors, such as proteolysis-targeting chimeras (PROTACs).[5][6] These molecules are designed to selectively degrade Bcl-xL in cancer cells while having minimal impact on platelets. Another strategy involves creating prodrugs that are activated preferentially in the tumor microenvironment, thereby reducing systemic exposure and platelet toxicity.[7][8][9]
Q5: In which preclinical models has this compound-induced thrombocytopenia been studied?
A5: This phenomenon has been evaluated in various preclinical models, primarily in mice, including xenograft models of solid tumors and hematological malignancies.[1][8] These studies are crucial for determining the therapeutic window and optimizing dosing schedules.
Troubleshooting Guide
Issue 1: Severe and prolonged thrombocytopenia observed in our mouse model.
-
Question: We are observing a greater than 75% drop in platelet counts, and they are not recovering within the expected timeframe. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Verify Dosing and Schedule: Double-check the calculated dose and the administration schedule. Continuous daily dosing is known to cause severe, sustained thrombocytopenia. Ensure an intermittent schedule is being correctly implemented.
-
Assess Animal Health: Evaluate the general health of the animals. Underlying health issues or stress can exacerbate drug toxicities. Ensure proper housing, nutrition, and handling.
-
Blood Sampling Technique: Improper blood collection can lead to platelet activation and clumping, resulting in artificially low counts.[10] Review your blood collection protocol (see Experimental Protocols section) to ensure it minimizes trauma and uses appropriate anticoagulants.
-
Consider Model Sensitivity: Different mouse strains may exhibit varying sensitivities to Bcl-xL inhibition. The specific tumor model could also influence the systemic effects of the drug. It may be necessary to perform a dose-titration study to establish the maximum tolerated dose (MTD) for your specific model.
-
Issue 2: High variability in platelet count measurements between animals in the same treatment group.
-
Answer and Troubleshooting Steps:
-
Standardize Blood Collection: Ensure the blood sampling procedure is highly consistent across all animals and time points. This includes the site of collection (e.g., saphenous vein), the volume of blood drawn, and the type and concentration of anticoagulant used.[11][12][13]
-
Automated vs. Manual Counting: Automated hematology analyzers generally provide more consistent results than manual counting using a hemocytometer.[13] If using an analyzer, ensure it is calibrated for mouse platelets.
-
Time of Day: Diurnal variations can affect hematological parameters. Perform blood collections at the same time of day for all animals and across all study days.
-
Minimize Animal Stress: Stress during handling and blood collection can impact platelet counts. Acclimatize the animals to the procedures to minimize stress responses.
-
Data Presentation
Table 1: Representative Platelet Count Dynamics in Mice Following a Single Administration of a Bcl-xL Inhibitor (Navitoclax).
| Time Point | Platelet Count (% of Vehicle Control) |
| Pre-dose | 100% |
| 6 hours | ~60% |
| Day 1 | ~25% (Nadir) |
| Day 3 | ~40% |
| Day 5 | ~75% |
| Day 7 | ~90% |
| Day 10 | ~100% (Full Recovery) |
Data synthesized from preclinical studies of Navitoclax, a potent Bcl-2/Bcl-xL inhibitor with a similar mechanism of action to this compound.[5]
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Mice
This protocol describes a minimally invasive method for serial blood collection and platelet analysis.
Materials:
-
Mouse restrainer
-
Sterile lancets (5 mm) or 25-gauge needles
-
EDTA-coated micro-collection tubes (e.g., Microvette®)
-
Automated hematology analyzer calibrated for mouse blood
-
70% ethanol and sterile gauze
Procedure:
-
Animal Restraint: Gently place the mouse in an appropriate restrainer to secure it and expose a hind leg.
-
Site Preparation: Gently wipe the lateral saphenous vein area with 70% ethanol. This helps in vein visualization and sterilizes the site.
-
Venipuncture: Use a sterile lancet or needle to puncture the saphenous vein. A small drop of blood should form.
-
Blood Collection: Collect the blood drop into an EDTA-coated micro-collection tube using capillary action. Collect approximately 30-50 µL of blood. Avoid "milking" the leg, as this can cause hemolysis and platelet clumping.[11][14]
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Sample Mixing: Immediately after collection, gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.[14]
-
Analysis: Analyze the whole blood sample using an automated hematology analyzer according to the manufacturer's instructions.
-
Frequency: For intermittent dosing studies, it is recommended to collect samples at baseline (pre-dose), at the expected nadir (24-48 hours post-first dose), before the next dosing cycle begins (to confirm recovery), and at the end of the study.
Protocol 2: Bone Marrow Analysis for Megakaryocyte Assessment
This protocol is for terminal assessment of bone marrow to investigate the effects on platelet precursors.
Materials:
-
Surgical scissors and forceps
-
Syringes (1 mL) with 25-gauge needles
-
Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS)
-
Microscope slides
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Euthanasia and Tissue Harvest: Euthanize the mouse using an approved method. Dissect the femurs and tibias, carefully cleaning away the muscle tissue.
-
Bone Marrow Flushing: Cut the ends of the bones. Insert a 25-gauge needle into one end of the bone cavity and flush the marrow out with 1 mL of PBS with 2% FBS into a microcentrifuge tube.
-
Cell Suspension: Gently pipette the marrow plug up and down to create a single-cell suspension.
-
Cytospin Preparation: Use a cytocentrifuge to prepare slides with a monolayer of bone marrow cells.
-
Staining: Air dry the slides and then stain with Wright-Giemsa stain according to standard procedures to visualize cell morphology.
-
Microscopic Examination: Under a microscope, identify and quantify megakaryocytes. Assess their morphology and number. A compensatory increase in megakaryocytes is often observed in response to peripheral platelet destruction.[3]
Visualizations
Caption: Mechanism of this compound-induced thrombocytopenia.
Caption: Preclinical workflow for evaluating this compound efficacy and thrombocytopenia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Galacto‐conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
Lacutoclax Technical Support Center: Stability and Storage Best Practices
Disclaimer: As of November 2025, specific public data on the stability, solubility, and degradation pathways of Lacutoclax (LP-108) is limited. The following guidelines are based on best practices for poorly water-soluble small molecule inhibitors and BCL-2 family inhibitors. Researchers should always consult the manufacturer or supplier for any specific handling and storage recommendations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
A1: While specific instructions for this compound are not publicly available, general best practices for solid, poorly water-soluble small molecule inhibitors suggest the following:
| Storage Condition | Temperature | Duration | Container | Notes |
| Short-Term | 2-8°C | Weeks to Months | Tightly sealed, light-resistant container | Protect from moisture. |
| Long-Term | -20°C or -80°C | Months to Years | Tightly sealed, light-resistant container | Aliquoting is recommended to avoid multiple freeze-thaw cycles. |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is described as orally bioavailable, which often implies poor water solubility. Therefore, organic solvents are typically required for stock solutions.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro use.
-
Concentration: It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. The storage concentration should be validated to ensure it does not exceed the solubility in DMSO at the storage temperature to prevent precipitation.
-
Procedure:
-
Allow the solid compound and the solvent to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Q3: How should I store stock solutions of this compound?
A3: Stock solutions in DMSO should be stored with care to maintain their integrity.
| Storage Condition | Temperature | Container | Notes |
| DMSO Stock | -20°C or -80°C | Tightly sealed, DMSO-compatible vials (e.g., glass or polypropylene) | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and contamination. Before use, thaw at room temperature and vortex gently. |
Q4: Is this compound sensitive to light or moisture?
A4: Many complex organic molecules exhibit sensitivity to light and moisture. While specific data for this compound is unavailable, it is prudent to handle it with the following precautions:
-
Light: Store the solid compound and stock solutions in light-resistant containers (e.g., amber vials) or in the dark.
-
Moisture: Store in a desiccated environment or with a desiccant. Tightly seal all containers to prevent moisture absorption, especially for the solid compound and when handling DMSO stocks, as DMSO is hygroscopic.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media During Experiments
-
Problem: You observe precipitation when diluting your DMSO stock solution of this compound into an aqueous buffer or cell culture medium for your assay.
-
Potential Causes & Solutions:
-
Exceeded Aqueous Solubility: The final concentration of this compound in your aqueous solution is above its solubility limit.
-
Solution: Decrease the final concentration of this compound. Perform a solubility test to determine its approximate solubility in your specific experimental buffer.
-
-
High Final DMSO Concentration: The final percentage of DMSO in the aqueous solution may be too low to maintain solubility.
-
Solution: While high DMSO concentrations can be toxic to cells, ensure your final DMSO concentration is consistent across experiments and ideally below 0.5%. For some cell lines, up to 1% may be tolerated, but this should be validated.
-
-
Temperature Effects: Solubility can be temperature-dependent.
-
Solution: Ensure all solutions are at the appropriate temperature before mixing. Pre-warming the aqueous medium before adding the this compound stock may help.
-
-
pH of the Medium: The solubility of compounds with ionizable groups can be pH-dependent.
-
Solution: Check if the pH of your buffer or medium is optimal for this compound solubility.
-
-
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Experimental Results
-
Problem: You are observing high variability in your experimental results when using this compound.
-
Potential Causes & Solutions:
-
Stock Solution Instability: The this compound in your stock solution may be degrading.
-
Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Protect the stock solution from light. Prepare fresh stock solutions regularly.
-
-
Inaccurate Pipetting of Viscous DMSO Stock: DMSO is more viscous than water, which can lead to pipetting errors.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
-
Compound Adsorption: Poorly soluble compounds can adsorb to plasticware.
-
Solution: Use low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in the assay buffer can sometimes mitigate this, but should be tested for interference with the assay.
-
-
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the mass of this compound required for your desired volume and concentration (Molecular Weight of this compound: ~850-900 g/mol , check the specific batch information). For 1 ml of a 10 mM solution, you would need approximately 8.5-9.0 mg.
-
Weigh the calculated amount of solid this compound into a vial.
-
Add the calculated volume of DMSO.
-
Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in appropriate vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assessment (General Method)
This protocol outlines a general method for assessing the kinetic solubility of this compound in an aqueous buffer, which is useful for determining the maximum concentration for in vitro assays.
-
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
-
Procedure:
-
Prepare a serial dilution of the this compound/DMSO stock solution in DMSO.
-
Add a small, fixed volume of each concentration of the this compound/DMSO solution to the wells of the 96-well plate.
-
Add the aqueous buffer to each well to achieve the final desired concentrations and a consistent final DMSO percentage.
-
Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measure the turbidity or absorbance of each well.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity/absorbance is observed compared to the vehicle control.
-
Signaling Pathway and Workflow Diagrams
BCL-2 Pathway Inhibition
Caption: Simplified BCL-2 signaling pathway and the action of this compound.
Validation & Comparative
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) family of proteins has emerged as a critical battleground. These proteins are central regulators of apoptosis (programmed cell death), a process often subverted by cancer cells to ensure their survival. Small molecule inhibitors that target anti-apoptotic BCL-2 family members have shown significant promise in restoring this natural cell death process. Among these, Lacutoclax (LP-108) and navitoclax (ABT-263) are two prominent players. This guide provides a detailed comparison of their potency, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and navitoclax are classified as BH3 mimetics. They function by mimicking the BH3 domain of pro-apoptotic proteins, which is the natural binding partner for anti-apoptotic BCL-2 family members. By competitively binding to the hydrophobic groove of these anti-apoptotic proteins, they displace the pro-apoptotic proteins, thereby triggering the mitochondrial pathway of apoptosis.
Navitoclax is a well-characterized inhibitor of BCL-2, BCL-xL, and BCL-w . Its broad activity against these three anti-apoptotic proteins contributes to its potent induction of apoptosis in a variety of tumor types. However, its inhibition of BCL-xL is also responsible for its dose-limiting toxicity, thrombocytopenia (a low platelet count), as platelets are dependent on BCL-xL for their survival.
This compound , on the other hand, is described as a highly potent and selective inhibitor of BCL-2 . This selectivity profile suggests that it may offer a more targeted approach to inducing apoptosis in BCL-2-dependent tumors, potentially with a more favorable safety profile compared to broader spectrum inhibitors like navitoclax. One study has indicated that this compound exhibits comparable or even more potent in vitro inhibitory activity than the FDA-approved BCL-2 inhibitor, venetoclax.
Comparative Potency: A Quantitative Look
A direct comparison of the binding affinities of this compound and navitoclax for the BCL-2 family of proteins is crucial for understanding their relative potency and selectivity. While head-to-head comparative studies are limited, the available data for each compound provides valuable insights.
Table 1: Comparative Binding Affinities (Ki) of this compound and Navitoclax for BCL-2 Family Proteins
| Target Protein | This compound (LP-108) Ki (nmol/L) | Navitoclax (ABT-263) Ki (nmol/L) |
| BCL-2 | Data not available in direct comparison | <1 |
| BCL-xL | Data not available in direct comparison | <1 |
| BCL-w | Data not available in direct comparison | <1 |
| MCL-1 | Data not available in direct comparison | Weakly binds |
| A1 | Data not available in direct comparison | Weakly binds |
Cellular Activity: Inducing Apoptosis in Cancer Cells
The ultimate measure of a BCL-2 inhibitor's potency lies in its ability to induce apoptosis in cancer cells. This is typically assessed through cell viability assays and direct measurement of apoptotic markers.
Table 2: Comparative Cellular Activity of this compound and Navitoclax in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (LP-108) IC50/EC50 | Navitoclax (ABT-263) IC50/EC50 |
| HGC-27 | Gastric Cancer | Not specified | Not specified, but demonstrated inhibition of viability |
| MKN45 | Gastric Cancer | Not specified | Not specified, but demonstrated inhibition of viability |
| UT-SCC-42A | Head and Neck Squamous Cell Carcinoma | Not specified | Demonstrated apoptosis induction, particularly in combination with irradiation |
| UT-SCC-24B | Head and Neck Squamous Cell Carcinoma | Not specified | Demonstrated apoptosis induction, particularly in combination with irradiation |
Note: Direct comparative IC50/EC50 values for this compound and navitoclax in the same cancer cell lines from a single study are not consistently available in the provided search results. The table reflects that both agents have shown activity in various cell lines.
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms and experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: BCL-2 family inhibitors block anti-apoptotic proteins, leading to apoptosis.
A Comparative Guide to the BCL-2/BCL-xL Selectivity of Lacutoclax and LP-118
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL) selectivity profiles of two investigational inhibitors: Lacutoclax (LP-108) and LP-118. Understanding the nuanced differences in their target engagement is critical for advancing research and developing targeted cancer therapies.
Executive Summary
LP-118 is a dual inhibitor with high potency against both BCL-2 and BCL-xL, with a slightly higher affinity for BCL-2. In contrast, this compound is reported to be a highly potent and selective BCL-2 inhibitor. While precise, directly comparable inhibitory concentration data for this compound against BCL-xL is not publicly available, preclinical data suggests significantly weaker activity against BCL-xL compared to BCL-2. This fundamental difference in selectivity profiles may have significant implications for their therapeutic applications and potential side effects.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the available quantitative data for the half-maximal inhibitory concentrations (IC50) of this compound and LP-118 against BCL-2 and BCL-xL. It is important to note the absence of a specific BCL-xL IC50 value for this compound in the public domain.
| Compound | BCL-2 IC50 (nM) | BCL-xL IC50 (nM) | Selectivity (BCL-xL/BCL-2) |
| This compound (LP-108) | < 10[1] | > 2000 (in a dual-dependent cell line)[1] | > 200 |
| LP-118 | 0.25[2] | 3.76[2] | 15.04 |
Note: The BCL-xL IC50 for this compound is based on activity in a BCL-xL/BCL-2 dual-dependent cell line and not a direct biochemical assay, thus the selectivity is an estimation.
Signaling Pathway and Mechanism of Action
Both this compound and LP-118 are designed to inhibit the anti-apoptotic function of BCL-2 family proteins. These proteins sequester pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for initiating the mitochondrial pathway of apoptosis. By binding to BCL-2 and/or BCL-xL, these inhibitors release pro-apoptotic proteins, leading to cancer cell death.
Caption: BCL-2/BCL-xL signaling pathway and inhibitor mechanism of action.
Experimental Protocols
The determination of BCL-2/BCL-xL selectivity is crucial for characterizing these inhibitors. Below are the methodologies employed in the key cited experiments.
LP-118: FRET-Based Competitive Binding Assay
The inhibitory activity of LP-118 was determined using a Fluorescence Resonance Energy Transfer (FRET)-based competitive binding assay.[2]
-
Principle: This in vitro biochemical assay measures the ability of a test compound to disrupt the interaction between a BCL-2 family protein (BCL-2 or BCL-xL) and a fluorescently labeled pro-apoptotic BH3 domain peptide (e.g., from the BAK protein).
-
Reagents:
-
Recombinant human BCL-2 and BCL-xL proteins.
-
A fluorescently labeled BAK-BH3 peptide (donor fluorophore) and a quencher-labeled antibody or binding partner (acceptor).
-
Test compound (LP-118) at various concentrations.
-
-
Procedure:
-
BCL-2 or BCL-xL is incubated with the fluorescently labeled BAK-BH3 peptide, allowing for FRET to occur.
-
Increasing concentrations of LP-118 are added to the mixture.
-
The displacement of the BAK-BH3 peptide by LP-118 leads to a decrease in the FRET signal.
-
The IC50 value is calculated as the concentration of LP-118 that causes a 50% reduction in the FRET signal.
-
This compound: Fluorescence Polarization Assay
While a detailed protocol for the specific selectivity assays of this compound is not publicly available, a patent for the compound describes the use of a Fluorescence Polarization (FP) assay to determine binding affinities.[1]
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a BH3 peptide) when it is bound by a larger protein (BCL-2 or BCL-xL).
-
General Procedure:
-
A fluorescently labeled BH3 peptide is incubated with BCL-2 or BCL-xL.
-
The binding of the large protein to the small peptide slows its rotation, resulting in a high fluorescence polarization signal.
-
A competitive inhibitor, such as this compound, is added at various concentrations.
-
As the inhibitor displaces the fluorescent peptide, the peptide tumbles more freely, leading to a decrease in the fluorescence polarization signal.
-
The IC50 is determined from the concentration-response curve.
-
Caption: A generalized experimental workflow for assessing inhibitor selectivity.
Discussion of Selectivity
The data indicates that LP-118 is a potent dual inhibitor of BCL-2 and BCL-xL, with a roughly 15-fold preference for BCL-2. This profile suggests that LP-118 may be effective in tumors that are dependent on either or both of these anti-apoptotic proteins for survival. The dual targeting may also offer an advantage in overcoming resistance mechanisms that involve the upregulation of BCL-xL.
This compound , on the other hand, is positioned as a highly selective BCL-2 inhibitor. The available data, although not providing a direct BCL-xL IC50, suggests a selectivity of over 200-fold for BCL-2.[1] This high selectivity may translate to a more targeted therapeutic effect in tumors primarily driven by BCL-2 overexpression, potentially with a different safety profile compared to dual inhibitors, particularly concerning on-target effects related to BCL-xL inhibition, such as thrombocytopenia.
Conclusion
This compound and LP-118 represent two distinct approaches to targeting the BCL-2 family of proteins. LP-118 offers potent dual inhibition of BCL-2 and BCL-xL, which may be beneficial in a broader range of hematological malignancies and in overcoming certain forms of resistance. This compound's high selectivity for BCL-2 suggests a more focused mechanism of action, which could be advantageous in specific cancer types with a clear BCL-2 dependency. Further clinical investigation is necessary to fully elucidate the therapeutic potential and safety profiles of these two promising inhibitors.
References
Head-to-Head Showdown: Lacutoclax vs. Other BH3 Mimetics - A Comparative Analysis
A comprehensive head-to-head comparison of Lacutoclax with other prominent BH3 mimetics, such as Venetoclax and Navitoclax, remains a critical gap in the available scientific literature. While clinical trial data for this compound (LP-108/APG-2575) demonstrates its potential as a potent B-cell lymphoma 2 (Bcl-2) inhibitor, direct comparative preclinical and clinical studies against other BH3 mimetics have not been published. This guide, therefore, synthesizes the currently available information on this compound and provides a framework for the types of experimental data and comparisons that are crucial for the research and drug development community.
As of late 2025, researchers and clinicians must rely on extrapolations from separate studies to infer the comparative efficacy and safety of this compound. This guide will outline the known mechanism of action of this compound, its clinical trial findings, and juxtapose this with the established profiles of other BH3 mimetics. The critical need for direct, controlled, head-to-head experimental data will be a recurring theme.
The Apoptotic Pathway and BH3 Mimetics
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. This family includes pro-survival proteins (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (including BAX and BAK). In many cancers, the overexpression of pro-survival proteins allows malignant cells to evade apoptosis. BH3 mimetics are a class of drugs designed to inhibit these pro-survival proteins, thereby restoring the natural process of programmed cell death.
This compound: A Novel BCL-2 Inhibitor
This compound (also known as LP-108 and APG-2575) is a potent, orally bioavailable small molecule that selectively inhibits the BCL-2 protein. By binding to BCL-2, this compound displaces pro-apoptotic proteins, leading to the activation of BAX/BAK and subsequent apoptosis.
Clinical Efficacy of this compound
Clinical trial data for this compound has demonstrated its potential in various hematological malignancies.
Table 1: Summary of Clinical Trial Data for this compound
| Indication | Phase | Treatment Regimen | Overall Response Rate (ORR) | Key Findings | Reference |
| Relapsed/Refractory (R/R) B-cell Non-Hodgkin Lymphomas (B-NHL) | I | Monotherapy | 60.0% (at ≥200 mg/day) | Promising efficacy and favorable tolerability, including in patients who progressed after BTKi treatment. | |
| R/R Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) | I | Monotherapy | 74.2% (at ≥200 mg/day) | High response rates, with 19.4% achieving complete response (CR) or CR with incomplete bone marrow recovery (CRi). | |
| R/R Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML), or Acute Myeloid Leukemia (AML) | I | Monotherapy and in combination with Azacitidine | Encouraging efficacy | Safe with no apparent extra hematological toxicities. |
The Need for Direct Comparative Studies
While the data for this compound is promising, a direct comparison to the established BH3 mimetic, Venetoclax, and the dual BCL-2/BCL-xL inhibitor, Navitoclax, is essential for determining its relative therapeutic value. The following sections outline the types of experiments and data that are critically needed.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound, Venetoclax, and other BH3 mimetics against a panel of cancer cell lines would be highly informative.
Table 2: Hypothetical In Vitro Comparison of BH3 Mimetics (Illustrative Data)
| Compound | Target(s) | Cell Line | IC50 (nM) | Apoptosis Induction (% at 100 nM) |
| This compound | BCL-2 | AML Cell Line A | Data Needed | Data Needed |
| Venetoclax | BCL-2 | AML Cell Line A | Data Needed | Data Needed |
| Navitoclax | BCL-2/BCL-xL | AML Cell Line A | Data Needed | Data Needed |
| This compound | BCL-2 | CLL Cell Line B | Data Needed | Data Needed |
| Venetoclax | BCL-2 | CLL Cell Line B | Data Needed | Data Needed |
| Navitoclax | BCL-2/BCL-xL | CLL Cell Line B | Data Needed | Data Needed |
Experimental Protocols for In Vitro Studies
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Venetoclax, and other BH3 mimetics for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with specified concentrations of each BH3 mimetic for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo Efficacy in Preclinical Models
Head-to-head comparisons in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo anti-tumor activity of this compound relative to other BH3 mimetics.
Table 3: Hypothetical In Vivo Comparison in a PDX Model (Illustrative Data)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | Daily, oral | 0 | 25 |
| This compound | 50 mg/kg, daily, oral | Data Needed | Data Needed |
| Venetoclax | 50 mg/kg, daily, oral | Data Needed | Data Needed |
| This compound + Azacitidine | Combination Dosing | Data Needed | Data Needed |
| Venetoclax + Azacitidine | Combination Dosing | Data Needed | Data Needed |
Experimental Protocol for In Vivo Studies
-
Engraft immunodeficient mice with human cancer cells (CDX) or patient-derived tumor tissue (PDX).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment cohorts.
-
Administer this compound, Venetoclax, or other comparators at equitoxic or equimolar doses via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion and Future Directions
This compound has emerged as a promising BCL-2 inhibitor with significant clinical activity in various hematological malignancies. However, the absence of direct head-to-head comparative studies with other BH3 mimetics, particularly the market leader Venetoclax, makes it challenging to ascertain its precise therapeutic positioning.
For researchers and drug development professionals, the generation of robust, direct comparative data is paramount. Such studies will not only elucidate the relative potency and efficacy of this compound but also potentially identify specific cancer subtypes or patient populations that may derive greater benefit from this novel agent. As more data becomes available, this guide will be updated to reflect the evolving landscape of BH3 mimetic therapies.
Lacutoclax in Relapsed/Refractory Non-Hodgkin's Lymphoma: A Comparative Analysis Against Standard of Care
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial outcomes for the novel BCL-2 inhibitor, Lacutoclax, versus established standard of care therapies for relapsed or refractory (R/R) Non-Hodgkin's Lymphoma (NHL).
This document summarizes quantitative data from clinical trials, details experimental protocols, and visualizes key biological pathways and study designs to offer a comprehensive overview for informed decision-making in the landscape of NHL treatment.
Efficacy and Safety: this compound vs. Standard of Care
The clinical data presented for this compound is derived from the Phase I LP-108-I-01 study, a single-arm trial investigating the safety and efficacy of this compound in patients with R/R B-cell NHL. For comparison, this guide includes aggregated data from studies on various standard of care (SoC) options for a similar patient population, including chemotherapy, chemoimmunotherapy, and CAR T-cell therapy. It is important to note that these are not head-to-head comparisons from a single randomized trial.
Table 1: Comparative Efficacy of this compound and Standard of Care in R/R B-cell NHL
| Outcome Measure | This compound (LP-108-I-01 Study)[1] | Standard of Care (Various Therapies) |
| Overall Response Rate (ORR) | 60.0% (in 55 evaluable patients) | 21.7% - 82.0% |
| - R/R CLL/SLL Subgroup | 74.2% | - |
| Complete Response (CR) Rate | 19.4% (CR/CRi in R/R CLL/SLL) | <50% in most studies |
| Median Progression-Free Survival (PFS) | Not yet reached (18-month PFS rate: 87.9%) | 1.9 - 7.4 months |
| Median Overall Survival (OS) | Not yet reached | 9.1 months - Not Reached (often <12 months) |
Note: Standard of Care data is aggregated from multiple studies and represents a broad range of outcomes depending on the specific therapy and patient population.[2]
Table 2: Safety Profile of this compound in R/R B-cell NHL
| Adverse Events (AEs) | This compound (LP-108-I-01 Study)[1] |
| Most Common Grade 3/4 Treatment-Related AEs | Hematological toxicity (manageable) |
| Dose-Limiting Toxicity (DLT) | Not observed up to 800mg dose level |
| Clinical Tumor Lysis Syndrome (TLS) | No occurrences |
| Grade 5 Treatment-Related AEs | None identified |
Experimental Protocols
This compound: LP-108-I-01 Phase I Study
The LP-108-I-01 study was a Phase I, open-label, dose-escalation and expansion trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory B-cell non-Hodgkin lymphomas.
-
Patient Population: Adults with various subtypes of R/R B-cell NHL who had received at least one prior line of therapy. A significant portion of enrolled patients had received prior BTK inhibitor treatment.[1]
-
Treatment: this compound was administered orally at doses ranging from 20 mg/day to 800 mg/day.[1] A rapid daily dose ramp-up schedule was implemented.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D), and to assess the safety and tolerability of this compound.
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity of this compound, including Overall Response Rate (ORR), Complete Response (CR), and Progression-Free Survival (PFS).
-
Assessments: Tumor response was evaluated by investigators according to standard criteria for lymphoma. Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.
Standard of Care: General Protocol Outline
Standard of care for R/R NHL is heterogeneous and depends on factors such as lymphoma subtype, prior treatments, and patient fitness. Common therapeutic approaches include:
-
Chemoimmunotherapy: Regimens such as R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) or bendamustine with rituximab are often used.[3] Treatment is typically administered in cycles, with response assessments performed at predefined intervals.
-
Targeted Therapies: Lenalidomide, with or without rituximab, is an option for certain NHL subtypes.
-
CAR T-cell Therapy: This involves collecting a patient's T-cells, genetically modifying them to express a chimeric antigen receptor (CAR) that targets a protein on the lymphoma cells (e.g., CD19), and then infusing the modified T-cells back into the patient.[4] This is a one-time infusion following lymphodepleting chemotherapy.
Visualizing the Science: Diagrams
BCL-2 Signaling Pathway and this compound's Mechanism of Action
Caption: Mechanism of this compound in inducing apoptosis.
Generalized Clinical Trial Workflow for NHL
Caption: A typical workflow for an NHL clinical trial.
References
A Comparative Meta-Analysis of BCL-2 Inhibitors, Featuring Lacutoclax
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a critical target in oncology. Overexpression of pro-survival BCL-2 proteins is a hallmark of many hematologic malignancies, enabling cancer cells to evade cell death and contributing to therapeutic resistance. The advent of BCL-2 inhibitors has marked a significant advancement in the treatment of these diseases. This guide provides a comparative analysis of key BCL-2 inhibitors, with a particular focus on the clinical and preclinical data of Lacutoclax against other notable agents such as Venetoclax, Navitoclax, Lisaftoclax, and Sonrotoclax.
Clinical Efficacy: A Side-by-Side Comparison
The clinical performance of BCL-2 inhibitors varies across different hematological malignancies and treatment settings. The following table summarizes key efficacy data from various clinical trials, offering a snapshot of their therapeutic potential.
| Drug Name | Indication | Treatment Setting | Overall Response Rate (ORR) | Complete Response (CR/CRi) Rate | Progression-Free Survival (PFS) |
| This compound | R/R B-NHL (incl. CLL/SLL) | Monotherapy | 60.0% | - | 18-month PFS rate: 87.9%[1] |
| R/R CLL/SLL | Monotherapy | 74.2% | 19.4% | 18-month PFS rate: 87.9%[1] | |
| R/R AML, CMML, MDS | Monotherapy & Combination | 4 CRc, 1 PR, 2 MLFS | 4 CRc | Not Reported[2] | |
| Venetoclax | R/R CLL (17p del) | Monotherapy | 79.4% | 7.5% | Median: 28.2 months[3][4] |
| R/R CLL | Monotherapy | 79% | 20% | 15-month PFS: 69%[3][5] | |
| R/R AML | Monotherapy | 19% | 6% CR, 13% CRi | Not Reported[6] | |
| Navitoclax | R/R Lymphoid Malignancies | Monotherapy | 23.1% | 1 CR (Follicular Lymphoma) | Median: 4.9 months[7][8] |
| R/R CLL | Monotherapy | 42.9% | - | Not Reported[7] | |
| Lisaftoclax (APG-2575) | R/R CLL/SLL | Monotherapy | 73.3% | 24.4% | Median: 18.53 months[9] |
| Sonrotoclax (BGB-11417) | R/R CLL/SLL | Combination w/ Zanubrutinib | 97% | 57% | Not Reported[10][11] |
| R/R MCL | Combination w/ Zanubrutinib | 78% | 70% | 24-month DoR rate: 80.1%[12] |
Abbreviations: R/R - Relapsed/Refractory; B-NHL - B-cell Non-Hodgkin Lymphoma; CLL/SLL - Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma; AML - Acute Myeloid Leukemia; CMML - Chronic Myelomonocytic Leukemia; MDS - Myelodysplastic Syndromes; MCL - Mantle Cell Lymphoma; CRi - Complete Response with incomplete marrow recovery; CRc - Composite Complete Response; MLFS - Morphologic Leukemia-Free State; DoR - Duration of Response.
Preclinical Potency: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in vitro. The following table collates available IC50 data for several BCL-2 inhibitors against various cancer cell lines. It is important to consider that these values can be influenced by the specific experimental conditions.
| Drug Name | Cell Line | Cancer Type | IC50 Value | Citation |
| Sonrotoclax (BGB-11417) | RS4;11 | Acute Lymphoblastic Leukemia | 3.9 nM | [13] |
| RS4;11 (G101V mutant) | Acute Lymphoblastic Leukemia | 7.7 nM | [13] | |
| Venetoclax | RS4;11 | Acute Lymphoblastic Leukemia | ~20 nM | [13] |
| MOLM13 | Acute Myeloid Leukemia | 200 nM | [14] | |
| OCI-AML3 | Acute Myeloid Leukemia | 600 nM | [14] | |
| HL-60 | Acute Myeloid Leukemia | 1.6 µM | [14] | |
| KG-1 | Acute Myeloid Leukemia | >10 µM (72h) | [15] | |
| Navitoclax | Various Lymphoid Malignancies | - | ≤1 µM | [16] |
Key Experimental Methodologies
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Culture: Cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Incubation: Cells are treated with serial dilutions of the BCL-2 inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Reagent: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a spectrophotometer at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis of BCL-2 Family Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample.
Protocol:
-
Sample Preparation: Cells are treated with the BCL-2 inhibitor, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
Gel Electrophoresis: Protein samples are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to a BCL-2 family protein, followed by incubation with a secondary antibody conjugated to an enzyme like HRP.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, with band intensity correlating to protein abundance.
Visualizing the Science
Caption: The BCL-2 signaling pathway and the inhibitory action of BCL-2 inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of BCL-2 inhibitors.
Caption: The logical process for creating this comparative guide on BCL-2 inhibitors.
References
- 1. An Update of Safety and Efficacy Results for this compound [newavepharma.com]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. Six-year follow-up and subgroup analyses of a phase 2 trial of venetoclax for del(17p) chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Venetoclax in CLL, AML and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax in Relapsed/Refractory Acute Myeloid Leukemia: Are Supporting Evidences Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Sonrotoclax + zanubrutinib for patients with R/R MCL: Results from the phase I BGB-11417-101 trial [lymphomahub.com]
- 13. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 16. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lacutoclax
This guide provides crucial safety and logistical information for the proper disposal of Lacutoclax, a compound requiring careful handling due to its potential hazards. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that it is not released into the environment and that all waste is managed responsibly. The primary disposal method for this compound is through an approved waste disposal plant.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that the appropriate personal protective equipment is used. This is a critical step in minimizing exposure risks.
| PPE Category | Required Equipment | Handling Precautions |
| Eye Protection | Safety goggles with side-shields | Avoid contact with eyes. An eye-wash station should be readily accessible. |
| Hand Protection | Protective gloves | Wear appropriate chemical-resistant gloves. |
| Skin and Body | Impervious clothing (lab coat) | Prevent skin contact. A safety shower should be available. |
| Respiratory | Suitable respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. |
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
| Spill Response Step | Action |
| 1. Containment | Isolate the spill area to prevent spreading. |
| 2. Collection | Carefully collect the spilled material. For powdered this compound, avoid creating dust. |
| 3. Disposal | Place all contaminated materials into a sealed, labeled container for hazardous waste. |
| 4. Decontamination | Clean the spill area thoroughly with an appropriate decontaminating solution. |
Disposal Workflow for this compound Waste
The following diagram outlines the step-by-step process for the safe disposal of this compound waste from a laboratory setting. This workflow ensures that all waste is properly segregated, contained, and directed to a licensed disposal facility.
Detailed Disposal Protocol
While there are no specific published inactivation protocols for this compound, a general procedure for cytotoxic drugs in a laboratory setting can be followed. This involves chemical degradation prior to collection by a waste management service. Note: This procedure should be validated for this compound before implementation.
Objective: To chemically degrade residual this compound in laboratory containers before final disposal.
Materials:
-
5.25% Sodium Hypochlorite solution (household bleach)
-
Sodium thiosulfate
-
pH indicator strips
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
-
Labeled hazardous waste containers
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood.
-
Initial Treatment: For liquid waste containing this compound, add a 5.25% sodium hypochlorite solution to achieve a final concentration of at least 10% bleach. For solid waste containers with residual this compound, rinse with the bleach solution.
-
Reaction Time: Allow the mixture to react for at least one hour to facilitate degradation.
-
Neutralization: After the reaction period, neutralize the excess bleach by adding sodium thiosulfate until the solution no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).
-
pH Adjustment: Check the pH of the solution and neutralize to a pH between 6.0 and 8.0 using appropriate neutralizing agents (e.g., sodium bisulfate for basic solutions, sodium bicarbonate for acidic solutions).
-
Final Disposal: The treated liquid waste should be collected in a designated hazardous waste container. All solid waste, including empty containers and contaminated labware, should be placed in a clearly labeled "Cytotoxic Waste" container.
-
Waste Pickup: Arrange for a licensed hazardous waste management service to collect the waste for final disposal at an approved facility.
Essential Safety and Handling of Investigational BCL-2 Inhibitor Lacutoclax
Disclaimer: As Lacutoclax is an investigational compound, a comprehensive, publicly available Material Safety Data Sheet (MSDS) with specific quantitative exposure limits and detailed disposal procedures is not available. The following guidance is based on best practices for handling potent, hazardous, and investigational pharmaceutical compounds in a research and development setting. A substance-specific risk assessment is imperative before any handling.
I. Core Safety and Handling
When working with potent investigational compounds like this compound, a proactive and stringent safety culture is paramount. All handling procedures should be performed by trained personnel in designated areas. Engineering controls, such as certified chemical fume hoods or biological safety cabinets, are the primary means of exposure control. Administrative controls, including standard operating procedures (SOPs) and restricted access, further minimize risk. Personal Protective Equipment (PPE) serves as the final barrier between the handler and the substance.
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table provides general PPE recommendations for handling potent compounds like this compound.
| Activity | Minimum Recommended PPE |
| Weighing and Compounding (Dry Powder) | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (e.g., nitrile), with the outer glove taped to the gown cuff- N95, N100, or P100 respirator- Goggles or a face shield |
| Handling Solutions | - Lab coat or disposable gown- Double gloves (nitrile or other chemically resistant material)- Safety glasses with side shields or goggles |
| Cell Culture and In Vitro Assays | - Lab coat- Single pair of nitrile gloves- Safety glasses |
| Spill Cleanup | - Disposable, chemical-resistant coveralls- Double gloves (heavy-duty, chemically resistant)- Boots- Full-face respirator with appropriate cartridges- Goggles and face shield |
| Waste Disposal | - Lab coat or disposable gown- Heavy-duty gloves- Safety glasses or goggles |
III. Operational and Disposal Plans
A clear and well-documented plan for the handling and disposal of this compound is essential. This should be part of the laboratory's chemical hygiene plan and specific SOPs.
A. Handling Workflow
The following workflow outlines the key steps for safely handling a potent investigational compound.
Caption: Generalized workflow for handling potent investigational compounds.
B. Disposal Plan
All waste contaminated with this compound, including excess compound, solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be considered hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Collection: Collect waste in clearly labeled, sealed, and chemically resistant containers.
-
Disposal: Dispose of the waste through the institution's hazardous waste management program, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
IV. Hierarchy of Controls
To effectively mitigate risks associated with handling potent compounds, a hierarchical approach to safety controls should be implemented. This framework prioritizes the most effective and reliable control measures.
Caption: Hierarchy of controls for minimizing chemical exposure.
By adhering to these general principles and establishing specific, detailed protocols, researchers can handle investigational compounds like this compound in a manner that ensures their safety and the integrity of their work. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific handling and disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
